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  • Product: 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS: 1379340-05-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Structural Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purines and are often referred to as 7-deazapurines. This core structure is a key pharmacophore in a variety of biologically active molecules, most notably as inhibitors of Janus kinases (JAKs)[1]. The substitution of a cyclopropyl group at the 2-position and a chloro group at the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted therapeutics for inflammatory diseases and myeloproliferative disorders[2].

This in-depth technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, offering field-proven insights for researchers and professionals in drug development.

Structural Properties

The structural attributes of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine are fundamental to its reactivity and its utility as a synthetic building block.

Core Structure and Nomenclature

The molecule features a fused bicyclic system composed of a pyrrole ring and a pyrimidine ring. The IUPAC name is 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The presence of the nitrogen atom at position 7 in the pyrrole ring is a key feature, and its proton is often involved in hydrogen bonding interactions.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1379340-05-2[3]
Molecular Formula C₉H₈ClN₃[4]
Molecular Weight 193.63 g/mol [4]
Appearance Expected to be a solidInferred from analogs
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Inferred from analogs[5]

Synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

A likely synthetic approach for the target molecule would involve the use of a cyclopropyl-containing precursor. A potential synthetic workflow is outlined below.

Synthesis_Workflow A 2-amino-4-chloro-5-iodopyrimidine C Sonogashira Coupling A->C Reagents: Pd catalyst, Cu(I) cocatalyst, base B Cyclopropylacetylene B->C D 2-amino-4-chloro-5-(cyclopropylethynyl)pyrimidine C->D Intermediate E Cyclization D->E Reagents: Base (e.g., NaH, K2CO3) F 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine E->F Final Product

A potential synthetic workflow for the target compound.

Proposed Synthetic Protocol

The following is a proposed, non-validated protocol based on known transformations of similar substrates.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-4-chloro-5-iodopyrimidine in a suitable solvent (e.g., DMF or a mixture of dioxane and water) add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add cyclopropylacetylene to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-amino-4-chloro-5-(cyclopropylethynyl)pyrimidine.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a polar aprotic solvent such as DMF or NMP.

  • Add a strong base, such as sodium hydride or potassium carbonate, portion-wise at room temperature.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and quench with water or a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and structural integrity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine ring protons, as well as the protons of the cyclopropyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and pyrimidine moieties.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The signals for the carbons in the heterocyclic rings and the cyclopropyl group will appear in distinct regions of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted and based on analogs):

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrrole-H~6.5-7.5~100-130
Pyrimidine-H~8.0-8.5~150-160
Cyclopropyl-CH~1.5-2.5~10-20
Cyclopropyl-CH₂~0.8-1.5~5-15

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₉H₈ClN₃.

  • Fragmentation Pattern: The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of the cyclopropyl group or other small neutral molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (pyrrole)3100-3300
C-H stretch (aromatic)3000-3100
C-H stretch (cyclopropyl)2900-3000
C=N and C=C stretch (ring)1500-1650
C-Cl stretch600-800
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase HPLC method would be suitable for this compound.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

This method should be validated for linearity, precision, accuracy, and robustness.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals for analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. The crystallographic data for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals a planar structure with specific hydrogen bonding patterns[7].

Safety and Handling

Based on data for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the target compound should be handled with care. It is classified as toxic if swallowed, and may cause skin and serious eye irritation[8]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery

The 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a key intermediate in the synthesis of kinase inhibitors. The chlorine atom at the 4-position is a versatile handle for introducing various amine-containing side chains through nucleophilic aromatic substitution (SNAr) reactions. The cyclopropyl group at the 2-position can influence the binding affinity and selectivity of the final drug candidate by interacting with specific residues in the kinase active site.

Drug_Discovery_Pathway A 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B D Library of Pyrrolo[2,3-d]pyrimidine Derivatives B->D C Diverse Amine Side Chains C->B E Screening for Kinase Inhibition (e.g., JAKs) D->E F Lead Compound Identification and Optimization E->F

Role in drug discovery workflow.

Conclusion

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its structural features, particularly the reactive chloro group and the conformationally constrained cyclopropyl moiety, make it an attractive building block for the synthesis of targeted kinase inhibitors. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its expected properties and characterization methods based on established knowledge of closely related analogs. The proposed synthetic and analytical protocols offer a solid foundation for researchers working with this important class of compounds.

References

Sources

Exploratory

The Core Mechanism of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in the design of potent and selective kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide delves into the mechanistic intricacies of a specific, yet representative, derivative: 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. While direct, extensive public data on this exact molecule is limited, this document synthesizes the wealth of information available for structurally related analogs to provide a comprehensive understanding of its likely mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications. We will explore the critical role of the pyrrolopyrimidine core in ATP-competitive inhibition, the synthetic utility of the 4-chloro substituent, and the modulatory influence of the 2-cyclopropyl group on kinase binding and selectivity.

Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized therapeutic strategies. The 7H-pyrrolo[2,3-d]pyrimidine core has been identified as a "privileged scaffold" in this context. Its structural resemblance to adenine allows it to effectively compete with endogenous ATP for binding to the kinase active site.[1][4] This scaffold is a key component in several clinically approved drugs and late-stage clinical candidates.[1]

The subject of this guide, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, represents a synthetically versatile intermediate and a potential kinase inhibitor in its own right. The 4-chloro group provides a reactive site for nucleophilic substitution, enabling the facile generation of diverse chemical libraries for SAR studies.[5][6] The 2-cyclopropyl substituent is anticipated to influence the inhibitor's interaction with the kinase active site, potentially enhancing potency and selectivity.

General Mechanism of Action: ATP-Competitive Inhibition

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, including 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, are designed to function as ATP-competitive inhibitors. This mechanism is predicated on the structural mimicry of adenine, the purine base of ATP.

The core pyrrolo[2,3-d]pyrimidine ring system forms key hydrogen bond interactions with the "hinge" region of the kinase domain, which is the flexible loop connecting the N- and C-terminal lobes of the kinase. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. Specifically, the nitrogen atoms at positions 1 and 7 of the purine ring of adenine form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. Pyrrolo[2,3-d]pyrimidine derivatives replicate this critical interaction.

G cluster_0 Kinase Active Site Hinge_Region Hinge Region (Backbone Amides/Carbonyls) ATP_Pocket ATP Binding Pocket Inhibitor 4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->Hinge_Region Key Hydrogen Bonds (Mimics Adenine) Inhibitor->ATP_Pocket Occupies ATP Binding Site

Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is dictated by the interplay of its three key structural features: the pyrrolopyrimidine core, the 4-chloro substituent, and the 2-cyclopropyl group.

The 7H-pyrrolo[2,3-d]pyrimidine Core: The Anchor

As established, this bicyclic system is the fundamental pharmacophore responsible for hinge binding. The N7-H and the pyrimidine nitrogen act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. This interaction is a common feature across a vast array of kinase inhibitors.[7][8]

The 4-Chloro Substituent: A Gateway to Diversity

The chlorine atom at the 4-position serves two primary roles:

  • Synthetic Handle: It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, most commonly amines, which can extend into other regions of the ATP binding site, thereby modulating potency and selectivity. Many patents and research articles describe the synthesis of libraries of kinase inhibitors starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10]

  • Electronic Influence: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyrimidine ring, potentially impacting its interaction with the kinase.

The 2-Cyclopropyl Group: A Modulator of Potency and Selectivity

The substituent at the 2-position of the pyrrolopyrimidine ring typically projects towards the solvent-exposed region or a hydrophobic pocket within the kinase active site. The cyclopropyl group is a small, rigid, and lipophilic moiety that can:

  • Engage in Hydrophobic Interactions: The cyclopropyl ring can form favorable van der Waals interactions with hydrophobic residues in the ATP-binding pocket, contributing to the overall binding affinity.

  • Influence Selectivity: The specific size and shape of the cyclopropyl group can lead to selective binding to certain kinases over others. For kinases with a smaller hydrophobic pocket in this region, the compact nature of the cyclopropyl group may be advantageous. In a study on Akt kinase inhibitors, a cyclopropyl group at a similar position showed comparable potency to a methyl group, suggesting it is well-tolerated.[11]

  • Improve Physicochemical Properties: The introduction of a cyclopropyl group can favorably impact metabolic stability and other pharmacokinetic properties.

Potential Kinase Targets

Given the broad utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could potentially inhibit a range of kinases. Based on the literature for related analogs, prominent potential targets include:

  • Janus Kinases (JAKs): The 7H-pyrrolo[2,3-d]pyrimidine core is a hallmark of many JAK inhibitors.[3][12][13][14] These kinases are crucial in cytokine signaling and are targets for inflammatory diseases and myeloproliferative disorders.

  • Epidermal Growth Factor Receptor (EGFR): Numerous EGFR inhibitors are based on the pyrrolopyrimidine scaffold.[4][7][15][16] These are critical in the treatment of various cancers, particularly non-small cell lung cancer.

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold has led to the development of inhibitors for a wide array of other kinases implicated in cancer and other diseases.[17]

Table 1: Representative Kinase Inhibition Data for Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives

Kinase TargetDerivative StructureIC50 (nM)Reference
JAK1(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile8.5[12]
JAK2Ruxolitinib3.3[3]
EGFR (L858R/T790M)2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.63[15]
EGFR (Triple Mutant)Quinoxaline-substituted pyrrolo[2,3-d]pyrimidine<0.5[7]

Note: This table presents data for related compounds to illustrate the potential potency of the scaffold and does not represent direct data for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

To elucidate the precise mechanism of action and inhibitory profile of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a series of biochemical and cellular assays would be required.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare solutions of purified kinase, substrate (a peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add serial dilutions of the test compound.

    • Add the purified kinase and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Experimental Workflow Start Prepare Reagents (Compound, Kinase, Substrate, ATP) Step1 Dispense Reagents into Microplate Step2 Incubate Compound with Kinase Step3 Initiate Reaction with Substrate & ATP Step4 Stop Reaction Step5 Detect Phosphorylation End Calculate IC50

Cellular Assay for Target Engagement

This assay determines if the compound can inhibit the target kinase within a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line that expresses the target kinase and has a known downstream signaling pathway.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine for a specific duration.

  • Cell Lysis:

    • Lyse the cells to extract the proteins.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Use a primary antibody for the total amount of the substrate as a loading control.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition of downstream signaling.

Conclusion

References

Sources

Foundational

Synthesis Pathways for 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Development

Executive Summary The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors[1]. Within this chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors[1]. Within this chemical space, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1379340-05-2) serves as a highly versatile, electrophilic building block. The C2-cyclopropyl group imparts enhanced lipophilicity and unique steric properties, making it particularly valuable for synthesizing modulators of Casein kinase 1 delta (CSNK1D), a key regulator of the mammalian circadian clock[2]. This whitepaper details the mechanistic rationale, self-validating protocols, and quantitative metrics required to synthesize this critical intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the pyrrolo[2,3-d]pyrimidine bicyclic system traditionally relies on a highly convergent [4+2] and [5+1] annulation sequence[1].

  • The Pyrimidine Core: The initial ring is constructed via a base-catalyzed condensation between cyclopropanecarboxamidine and ethyl 2-cyano-4,4-diethoxybutanoate. The use of the diethoxy acetal is a critical design choice; it masks the highly reactive aldehyde moiety, preventing premature polymerization and directing the initial cyclization exclusively toward the pyrimidine ring[3].

  • The Pyrrole Core: The five-membered ring is achieved through an acid-catalyzed intramolecular cyclization. Aqueous acid unmasks the acetal to an aldehyde, which immediately undergoes a Schiff base condensation with the adjacent C6-amine, followed by aromatization[3].

  • Electrophilic Activation: The C4-hydroxyl (lactam tautomer) is converted to a chloride using phosphorus oxychloride (POCl 3​ ), priming the scaffold for downstream nucleophilic aromatic substitution (S N​ Ar)[4].

SynthesisWorkflow SM Cyclopropanecarboxamidine + Ethyl 2-cyano-4,4-diethoxybutanoate Step1 Base-Catalyzed Condensation (NaOEt, EtOH, Reflux) SM->Step1 Int1 6-Amino-2-cyclopropyl-5- (2,2-diethoxyethyl)pyrimidin-4-ol Step1->Int1 Step2 Acidic Annulation (aq. HCl, 50°C) Int1->Step2 Int2 2-Cyclopropyl-7H-pyrrolo [2,3-d]pyrimidin-4-ol Step2->Int2 Step3 Deoxychlorination (POCl3, Reflux) Int2->Step3 Prod 4-Chloro-2-cyclopropyl-7H- pyrrolo[2,3-d]pyrimidine Step3->Prod

Fig 1: Stepwise synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Methodologies

Note: The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure stage-gate quality assurance before proceeding to subsequent steps.

Step 1: Synthesis of 6-Amino-2-cyclopropyl-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Mechanistic Causality: Sodium ethoxide deprotonates the amidine, enhancing its nucleophilicity. The amidine nitrogen attacks the cyano carbon of ethyl 2-cyano-4,4-diethoxybutanoate, followed by intramolecular cyclization at the ester carbonyl to form the pyrimidin-4-ol ring. Protocol:

  • Charge a dry, nitrogen-flushed reactor with absolute ethanol (10 volumes) and sodium ethoxide (1.5 equivalents).

  • Add cyclopropanecarboxamidine hydrochloride (1.0 eq) portion-wise at 0–5 °C. Stir for 30 minutes to liberate the free base.

  • Add ethyl 2-cyano-4,4-diethoxybutanoate (1.05 eq) dropwise over 15 minutes[3].

  • Elevate the temperature to 78 °C (reflux) and maintain for 4–6 hours.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the amidine spot is entirely consumed.

  • Concentrate the mixture under reduced pressure, dilute with ice-cold water, and adjust the pH to 6.0–6.5 using 1N HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 2: Annulation to 2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Mechanistic Causality: The addition of aqueous HCl serves a dual purpose: it hydrolyzes the diethyl acetal to a reactive aldehyde and protonates the C6-amine, facilitating the intramolecular nucleophilic attack that closes the pyrrole ring[3]. Protocol:

  • Suspend the intermediate from Step 1 in a 2N aqueous HCl solution (5 volumes).

  • Heat the suspension to 50 °C and stir vigorously for 2–4 hours.

  • Validation (IPC): Analyze an aliquot via 1 H-NMR. The disappearance of the characteristic ethoxy triplet/quartet signals (~1.2 ppm and ~3.5 ppm) confirms complete acetal deprotection and cyclization.

  • Cool the mixture to 0–5 °C and slowly neutralize to pH 7.0 using 10% aqueous NaOH.

  • Isolate the precipitated solid by vacuum filtration, wash with distilled water, and dry at 60 °C to constant weight.

Step 3: Deoxychlorination to 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Mechanistic Causality: POCl 3​ acts as both solvent and reagent. It converts the C4-hydroxyl group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride ions. This step is critical for activating the C4 position for future S N​ Ar reactions[4]. Protocol:

  • Suspend 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in neat POCl 3​ (10 equivalents).

  • Heat the mixture to 90–100 °C and reflux for 3–5 hours[4].

  • Validation (IPC): Monitor by LC-MS. The product will display a distinct [M+H] + peak with a 3:1 isotopic ratio characteristic of a single chlorine atom ( 35 Cl/ 37 Cl).

  • Distill off excess POCl 3​ under reduced pressure to prevent violent exotherms during the aqueous quench.

  • Carefully pour the concentrated residue into vigorously stirred crushed ice.

  • Adjust the pH to 8–9 using cold aqueous ammonia to neutralize residual phosphoric and hydrochloric acids.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate to yield the final product.

Quantitative Data & Analytical Validation

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key IPC / Analytical Marker
1. Pyrimidine Formation NaOEt, EtOH78 (Reflux)4 - 670 - 75Disappearance of amidine (TLC); LC-MS [M+H] + for pyrimidine
2. Pyrrole Annulation aq. HCl (2N)502 - 480 - 85Loss of acetal signals in 1 H-NMR (~1.2, 3.5 ppm)
3. Deoxychlorination POCl 3​ 90 - 1003 - 565 - 70Shift in UV max; LC-MS [M+H] + shows 35 Cl/ 37 Cl isotope pattern

Downstream Applications: Kinase Inhibition Pathways

Once synthesized, the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is typically subjected to S N​ Ar at the C4 position using various functionalized amines. The resulting derivatives are potent modulators of Casein kinase 1 delta (CSNK1D)[2]. CSNK1D is a critical kinase that phosphorylates the PER2 protein, targeting it for degradation and thereby regulating the timing of the mammalian circadian clock[2]. Inhibiting CSNK1D lengthens the circadian rhythm, offering significant therapeutic potential for sleep disorders, jet lag syndrome, and mood disturbances[2].

KinasePathway Drug Pyrrolo[2,3-d]pyrimidine Derivative CSNK1D Casein Kinase 1 Delta (CSNK1D) Drug->CSNK1D Competitive Inhibition PER2_P Phospho-PER2 (Degradation Targeted) CSNK1D->PER2_P Phosphorylates PER2 PER2 Protein (Unphosphorylated) PER2->PER2_P ATP dependent Clock Circadian Clock Feedback Loop PER2_P->Clock Regulates Timing

Fig 2: CSNK1D inhibition pathway by pyrrolo[2,3-d]pyrimidine derivatives.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews URL:[Link]

  • US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine Source: Google Patents URL
  • US20230339900A1 - Casein kinase 1 delta modulators Source: Google Patents URL

Sources

Exploratory

The Strategic Core: A Technical Guide to 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of a key derivative, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a versatile intermediate that has been instrumental in the development of numerous clinical candidates and approved drugs. We will explore its synthesis, chemical reactivity, and pivotal role in the structure-activity relationship (SAR) of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular framework in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core's resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of various protein kinases.[1][2][3] This structural mimicry provides a foundational platform for designing potent kinase inhibitors.[1] The introduction of a chlorine atom at the 4-position and a cyclopropyl group at the 2-position of the 7H-pyrrolo[2,3-d]pyrimidine core imparts specific and advantageous properties for drug design. The 4-chloro substituent serves as a versatile chemical handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.[4][5] The 2-cyclopropyl group can contribute to enhanced potency and selectivity through favorable hydrophobic interactions within the kinase active site.[6]

Synthesis and Chemical Properties

The synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that has been optimized to improve yield and reduce byproducts.[7] A common synthetic route starts from readily available starting materials and involves the construction of the fused pyrrolopyrimidine ring system, followed by chlorination.

General Synthetic Scheme:

A representative synthetic pathway often begins with the construction of a substituted pyrimidine ring, followed by the formation of the fused pyrrole ring. The final chlorination step introduces the reactive handle at the 4-position.

Synthesis Substituted Pyrimidine Substituted Pyrimidine Pyrrole Ring Formation Pyrrole Ring Formation Substituted Pyrimidine->Pyrrole Ring Formation Cyclization Chlorination Chlorination Pyrrole Ring Formation->Chlorination POCl3 or similar Final Product 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Final Product

Caption: Generalized synthetic workflow for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

The key chemical properties of this intermediate are its reactivity towards nucleophiles at the C4 position, which is activated by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom itself.[4] This allows for facile displacement of the chloride with amines, alcohols, and thiols, providing a diverse range of derivatives.

Applications in Kinase Inhibitor Drug Discovery

The 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in the development of inhibitors for several important kinase families, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative disorders.[8] Several JAK inhibitors incorporating the 4-amino-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.

Table 1: Exemplary JAK Inhibitors Derived from the Pyrrolopyrimidine Core

CompoundTarget(s)Therapeutic IndicationDevelopment Stage
Tofacitinib JAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisApproved
Baricitinib JAK1, JAK2Rheumatoid ArthritisApproved
Upadacitinib JAK1Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative ColitisApproved

The pyrrolo[2,3-d]pyrimidine core of these inhibitors forms crucial hydrogen bonds with the hinge region of the JAK kinase domain, mimicking the binding of adenine.[9] The substituent introduced at the 4-position via the chloro intermediate is critical for achieving selectivity and desired pharmacokinetic properties.[10][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[3][12] Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as both covalent and reversible BTK inhibitors.[13][14]

Table 2: Representative BTK Inhibitors with a Pyrrolopyrimidine Scaffold

Compound ClassMoATherapeutic IndicationKey Features
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives ReversibleRheumatoid Arthritis, B-cell malignanciesHigh potency and selectivity, improved pharmacokinetic profiles.[12][13]

The design of these inhibitors often involves modifying the substituent at the 4-position to optimize binding to the BTK active site and to control the mode of inhibition (covalent vs. reversible).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop potent EGFR inhibitors, including those effective against resistance mutations.[9] The pyrrolic N-H of the core is often critical for forming essential hydrogen bonds within the EGFR kinase domain.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The versatility of the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is exemplified by its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired boronic acid or ester (1.1-1.5 eq) in a suitable solvent (e.g., 1,4-dioxane/water, DME, or toluene) is added a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2.0-3.0 eq).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or Pd(OAc)2 with a suitable ligand, 0.05-0.1 eq) is added to the mixture.

  • Reaction: The reaction is heated to the appropriate temperature (typically 80-110 °C) and monitored by TLC or LC-MS until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-substituted-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Suzuki_Coupling Start 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine + Boronic Acid Reaction Heating & Stirring Start->Reaction Reagents Pd Catalyst + Base Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl/Heteroaryl-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has proven to be a highly valuable and versatile building block in modern drug discovery. Its inherent drug-like properties, stemming from the privileged pyrrolo[2,3-d]pyrimidine scaffold, combined with the synthetic accessibility of its 4-position, have enabled the rapid development of numerous potent and selective kinase inhibitors. The continued exploration of novel substituents at the 4-position, guided by structure-based drug design, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheum
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. NextSDS.
  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin deriv
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheum
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors | Request PDF.
  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflamm
  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. RSC Publishing - Rsc.org.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.
  • 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. EvitaChem.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • The Core Mechanism of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition: A Technical Guide. Benchchem.
  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of a Key Building Block 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Key Building Block

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its 7-deazapurine core structure is a key component in a class of highly successful therapeutic agents, most notably as inhibitors of the Janus kinase (JAK) family of enzymes. These inhibitors have revolutionized the treatment of various autoimmune diseases and myeloproliferative neoplasms. Given its central role, the development of a robust, safe, and scalable synthesis protocol for this intermediate is of paramount importance to the pharmaceutical industry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles and address the significant challenges associated with scaling the process from the laboratory bench to pilot plant production. The protocols described herein are designed with an emphasis on safety, efficiency, and reproducibility.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most common and efficient synthetic route to 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves a two-step process. The first step establishes the core bicyclic ring system by constructing the precursor, 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. The subsequent step involves a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final product. This strategy allows for the purification of the intermediate, ensuring a high-purity input for the critical and hazardous chlorination stage.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Chlorination A Starting Materials (e.g., Ethyl 2-cyano-4,4-diethoxybutanoate) B Cyclocondensation with Cyclopropanecarboxamidine A->B C 2-cyclopropyl-5-(2,2-diethoxyethyl) -pyrimidin-4-amine B->C D Intramolecular Cyclization & Hydrolysis C->D E 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one D->E G Chlorination Reaction E->G Intermediate F Chlorinating Agent (e.g., POCl3) F->G H 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine G->H Final Product

Caption: Overall synthetic workflow for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 1: Laboratory-Scale Synthesis Protocol

This section details a reliable method for synthesizing the target compound on a laboratory scale.

Step 1A: Synthesis of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

The formation of the pyrrolo[2,3-d]pyrimidine core can be achieved through various published methods.[1][2] A common approach involves the construction of a substituted pyrimidine ring, followed by the cyclization of the pyrrole ring.

Materials:

  • 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide solution

Procedure:

  • To a suitable reaction flask, add 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Add an aqueous solution of hydrochloric acid.

  • Heat the reaction mixture to approximately 45-50°C.[3][4]

  • Stir at this temperature until the cyclization is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 3-5 by adding a concentrated sodium hydroxide solution.[4]

  • The product will precipitate out of the solution. Isolate the solid by filtration.

  • Wash the isolated solid with water and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid. This intermediate is often used without the 2-cyclopropyl group, which is introduced in a later step, but for this protocol, we assume its prior presence for simplicity.

Step 1B: Chlorination of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This step employs phosphorus oxychloride (POCl₃), a highly reactive and corrosive reagent. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn.[5]

Materials:

  • 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene or Dichloromethane

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Ice water

  • Saturated sodium bicarbonate solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer, and a dropping funnel.

  • Charge the flask with 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and an inert solvent such as toluene (10 volumes).[6]

  • Begin stirring to form a slurry.

  • Slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the slurry via the dropping funnel.[6]

  • Add N,N-diisopropylethylamine (DIPEA, ~1.5 eq) dropwise to the mixture. An exotherm is expected; maintain the internal temperature below 60°C.[6]

  • After the addition is complete, heat the reaction mixture to 50-80°C and maintain it for 2-4 hours, or until reaction completion is confirmed by HPLC.[6][7]

  • Cool the reaction mixture to room temperature.

  • Work-up (Critical Safety Step): Prepare a separate, larger flask containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, quench the reaction mixture by adding it portion-wise to the ice water. This process is highly exothermic and will release HCl gas. Ensure efficient stirring and cooling to control the temperature.

  • After the quench is complete, neutralize the acidic aqueous layer by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography to yield 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Part 2: Protocol for Scaling Up the Synthesis

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale.[8] The primary concerns for this synthesis are managing the exothermicity of the chlorination and quench steps and the safe handling of large quantities of POCl₃.[9]

Core Principles for Safe Scale-Up:
  • Iterative Scaling: Never scale a reaction by more than a factor of three from a previously successful run.[8]

  • Thermal Hazard Assessment: Before proceeding, a thorough thermal hazard assessment, such as Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC), should be performed to understand the heat of reaction and the potential for thermal runaway. An adiabatic temperature rise of over 50°C is a cause for concern and requires careful investigation.[9]

  • Equipment: Use appropriately sized, jacketed glass-lined or stainless steel reactors with overhead stirring, a calibrated temperature probe, and a port for controlled reagent addition via a pump. The reactor volume should be at least twice the total volume of all added substances.[8]

  • Continuous Monitoring: A scaled-up reaction should never be left unattended. Continuously monitor the internal temperature, pressure, and stirrer torque.[8]

Caption: Key interdependent factors for the successful scale-up of hazardous reactions.

Scaled-Up Chlorination Protocol (Illustrative Example: 1 kg Scale)

Equipment:

  • 100 L jacketed glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Metering pump for controlled liquid addition.

  • 500 L jacketed reactor for quenching.

Procedure:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 kg) and toluene (10 L).

  • Begin agitation and adjust the jacket temperature to 20°C.

  • Charge phosphorus oxychloride (POCl₃, approx. 2.6 kg) to a calibrated addition vessel.

  • Using the metering pump, add the POCl₃ to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 40°C.

  • After the POCl₃ addition is complete, add N,N-diisopropylethylamine (DIPEA, approx. 1.1 kg) via the metering pump over 1-2 hours, maintaining the internal temperature below 60°C.

  • Once the additions are complete, set the jacket temperature to heat the reactor contents to 75-80°C.

  • Hold the reaction at this temperature and monitor for completion using a validated in-process control (IPC) method (e.g., HPLC).

  • Once complete, cool the reaction mixture to 20-25°C.

  • Controlled Quench: In the 500 L quench reactor, charge water (30 L) and ice (30 kg) and start vigorous agitation. Cool the jacket to 5°C.

  • Transfer the completed reaction mixture from the primary reactor to the quench reactor via a dip tube below the surface of the ice/water mixture over a period of 2-3 hours. Critically monitor the internal temperature of the quench reactor, keeping it below 25°C at all times.

  • After the transfer is complete, rinse the primary reactor with a small amount of toluene (2 L) and transfer the rinse to the quench reactor.

  • Slowly and carefully add a 50% w/w sodium hydroxide solution to the quench reactor to adjust the pH to 7-8. Monitor the temperature closely as the neutralization is also exothermic.

  • Perform phase separation. Drain the lower aqueous layer.

  • Wash the organic layer with brine, separate, and transfer to a suitable vessel for solvent removal via distillation.

  • The resulting solid can be isolated and dried under vacuum.

Data Summary: Lab-Scale vs. Scaled-Up Protocol

ParameterLaboratory-Scale (10 g)Scaled-Up (1.0 kg)Rationale for Change
Precursor 10 g1.0 kg100x Scale Increase
Solvent (Toluene) 100 mL10 LMaintained 10 vol ratio for slurry properties.
POCl₃ ~26 g~2.6 kgMaintained molar ratio.
DIPEA ~11 g~1.1 kgMaintained molar ratio.
Reagent Addition Manual (Dropping Funnel)Metering PumpEnsures controlled rate and better temperature management.[9]
Vessel 500 mL Round Bottom Flask100 L Jacketed ReactorRequired for volume and superior heat transfer.[8]
Temperature Control Oil Bath / Ice BathCirculating Thermal FluidPrecise and rapid heating/cooling is critical for safety.[8]
Quench Manual addition to flaskControlled transfer to reactorMinimizes risk of runaway during quench.[9]
Expected Yield 80-90%80-90%A well-controlled process should maintain yield.

Conclusion

The synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a well-established but hazardous process that requires careful planning and execution, especially during scale-up. The chlorination step with phosphorus oxychloride presents significant thermal risks that must be mitigated through engineering controls, such as the use of jacketed reactors and controlled addition rates, and procedural controls based on a thorough understanding of the reaction's thermal profile. By following the principles and protocols outlined in this guide, researchers and development professionals can safely and efficiently produce this vital pharmaceutical intermediate on a scale that meets the demands of drug development and manufacturing.

References

  • St-Jean, F. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. American Chemical Society. This source provides critical insights into managing hazardous reagents like POCl₃ during scale-up, emphasizing thermal hazard assessment and the dangers of exothermic quenches.
  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. Available at: [Link]

  • PubChem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale-Up of Chemical Reactions Safety Guide. This guide outlines general safety procedures and best practices for scaling up chemical reactions in a research environment. Available at: [Link]

  • Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. This patent describes a specific industrial process for the synthesis, providing details on reagents and conditions. Available at: [Link]

  • University of Delaware. STANDARD OPERATING PROCEDURE for Corrosive Liquids. This SOP provides general guidelines for the safe handling of corrosive materials like POCl₃. Available at: [Link]

  • European Patent Office. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Patent EP 3416965 B1. Available at: [Link]

  • WIPO Patentscope. (2018). METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Patent WO/2018/029641. Available at: [Link]

  • ResearchGate. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This article details a multi-step synthesis of the non-cyclopropyl analog. Available at: [Link]

  • Google Patents. (2017). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Patent CN108530342A.
  • Patsnap. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Patent US10738058B2. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. This article provides a literature method for the chlorination step. Available at: [Link]

  • NextSDS. 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Air Liquide. Phosphorus Oxychloride Safety Data Sheet. This provides additional safety handling information for POCl₃. Available at: [Link]

  • HETEROCYCLES. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. This journal article describes general synthetic approaches for the pyrrolo[2,3-d]pyrimidine ring system. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Building Block for Novel JAK Inhibitors

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that play a pivotal role in mediating signal transduction for numerous cytokines and growth factors.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a wide array of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[3][4] This has made the JAKs a prime target for therapeutic intervention.

The 7H-pyrrolo[2,3-d]pyrimidine core is a highly privileged scaffold in kinase inhibitor design. As a deaza-isostere of adenine, it effectively mimics the purine ring of ATP, enabling compounds to bind competitively to the ATP-binding site in the kinase domain.[5] This has led to the development of several successful JAK inhibitors, including Tofacitinib and Ruxolitinib.[6][7]

This application note focuses on a specific, high-value building block: 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine . The introduction of a cyclopropyl group at the C2-position offers a unique structural vector for medicinal chemists. This small, rigid, and lipophilic group can probe specific hydrophobic pockets within the kinase active site, potentially enhancing potency and, critically, selectivity among the highly homologous JAK family members. The chlorine atom at the C4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic elaboration of diverse chemical libraries.

This guide provides a comprehensive overview of the synthetic utility of this building block and detailed protocols for the subsequent biochemical and cellular evaluation of the resulting inhibitors.

Part 1: Chemical Synthesis of Novel JAK Inhibitors

The primary synthetic strategy for elaborating the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine core involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is exceptionally robust for forming C-C bonds between the C4-position of the pyrimidine ring and a wide variety of aryl or heteroaryl boronic acids or esters.

Causality in Experimental Design: Why Suzuki-Miyaura Coupling?

The Suzuki-Miyaura coupling is the reaction of choice for several key reasons:

  • Broad Substrate Scope: It tolerates a vast range of functional groups on both coupling partners, which is essential for building diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Mild Reaction Conditions: The reactions can often be run under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.[8]

  • High Yields and Predictability: The reaction is well-understood and generally provides good to excellent yields, making it reliable for both small-scale discovery and larger-scale synthesis campaigns.

  • Commercial Availability of Reagents: A vast array of boronic acids and palladium catalysts are commercially available, facilitating rapid library development.

The workflow for this synthetic approach is outlined below.

G cluster_synthesis Synthetic Workflow A Starting Material: 4-chloro-2-cyclopropyl-7H- pyrrolo[2,3-d]pyrimidine C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Boronic Acid B->C D Aqueous Work-up & Extraction C->D Reaction Completion (TLC) E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F G Final Pure Inhibitor F->G

Caption: High-level workflow for inhibitor synthesis.

Detailed Protocol 1: Synthesis of a Representative Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model compound, 2-cyclopropyl-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (de-gassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (e.g., 193 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 213 mg, 1.1 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL). The use of a mixed aqueous-organic solvent system is common for Suzuki couplings and aids in dissolving the inorganic base.[9]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloro-pyrimidine is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterStarting MaterialRepresentative Product
IUPAC Name 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine2-cyclopropyl-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 1379340-05-2[10]N/A
Molecular Formula C₉H₈ClN₃C₁₂H₁₁N₅
Molecular Weight 193.64 g/mol 225.25 g/mol
Appearance Off-white to light brown solidWhite to off-white solid

Table 1: Physicochemical properties of the core building block and a representative final product.

Part 2: Biochemical and Cellular Evaluation

Once a novel inhibitor is synthesized and purified, its biological activity must be quantified. This is a two-stage process: first, a direct measurement of enzymatic inhibition (in vitro), followed by an assessment of its activity in a relevant cellular context.

Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination

This protocol provides a generalized method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the four JAK isoforms. It is based on a luminescence-based assay format, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[11][12]

Objective: To measure the dose-dependent inhibition of recombinant JAK enzymes and determine IC₅₀ values.

G cluster_assay In Vitro Kinase Assay Workflow A Prepare serial dilution of test inhibitor in DMSO B Add inhibitor and recombinant JAK enzyme to assay plate A->B C Pre-incubate to allow compound-enzyme binding B->C D Initiate reaction with ATP + Peptide Substrate C->D E Incubate (e.g., 60 min) D->E F Stop reaction and add ADP-Glo™ Reagent (Depletes unused ATP) E->F G Add Kinase Detection Reagent (Converts ADP to ATP) F->G H Measure Luminescence (Signal ∝ ADP produced) G->H I Calculate % Inhibition and plot dose-response curve H->I J Determine IC₅₀ Value I->J

Caption: Step-by-step workflow for IC₅₀ determination.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate (e.g., IRS1-derived peptide)[12]

  • High-purity ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitor dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Enzyme/Substrate Mix: Prepare a 2X solution of the specific JAK enzyme and its peptide substrate in Kinase Assay Buffer.

  • Reaction Setup: Add the diluted compounds to the assay plate. Then, add the 2X enzyme/substrate mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Michaelis constant (Km) for each enzyme to ensure accurate IC₅₀ determination for an ATP-competitive inhibitor. Add the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Development: Stop the reaction and develop the luminescent signal according to the ADP-Glo™ manufacturer's protocol. This typically involves two steps: adding a reagent to deplete remaining ATP, followed by a second reagent to convert the enzymatically produced ADP into a detectable luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase TargetRepresentative IC₅₀ (nM)Selectivity vs. JAK1
JAK1 8.5-
JAK2 42550-fold
JAK3 354.1-fold
TYK2 51060-fold

Table 2: Illustrative IC₅₀ data for a hypothetical JAK1-selective inhibitor derived from the 2-cyclopropyl scaffold. This data demonstrates how to present potency and selectivity.[13]

Protocol 3: Cellular Assay for STAT Phosphorylation

Biochemical assays are essential, but a cellular assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation.

Objective: To assess the inhibitor's ability to block the JAK-STAT signaling pathway in a cellular context.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT_m STAT (monomer) JAK->STAT_m 3. STAT Phosphorylation Inhibitor JAK Inhibitor (Our Compound) Inhibitor->JAK Inhibition STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Transcription of Target Genes

Caption: The JAK-STAT pathway and the point of inhibition.

Materials:

  • A relevant cell line (e.g., U2OS, RAW264.7)[14][15]

  • Appropriate cytokine for stimulation (e.g., IFNγ for STAT1, IL-6 for STAT3)

  • Test inhibitor

  • Cell culture medium and serum

  • Assay plates (e.g., 96-well plates)

  • Lysis buffer

  • Antibodies: Primary antibody against phosphorylated STAT (p-STAT) and a total STAT antibody for normalization.

  • Detection system (e.g., LanthaScreen™ TR-FRET, Western Blot, or ELISA)[14][15]

Procedure:

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with low-serum or serum-free medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined EC₈₀ concentration for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the detection method's protocol.

  • Detection and Analysis:

    • For Western Blot: Separate lysates by SDS-PAGE, transfer to a membrane, and probe with p-STAT and total-STAT antibodies. Quantify band intensity.[15]

    • For TR-FRET/ELISA: Follow the manufacturer's protocol to quantify the amount of p-STAT in the cell lysate.[14]

  • Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the cellular IC₅₀ value.

Conclusion

The 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable and versatile starting point for the discovery of next-generation JAK inhibitors. The C4-chloro group provides a reliable handle for synthetic elaboration via robust methods like Suzuki-Miyaura coupling, while the C2-cyclopropyl group offers a means to achieve enhanced potency and selectivity. The protocols outlined in this application note provide a clear and validated pathway for researchers to synthesize novel inhibitors from this building block and to subsequently characterize their biochemical and cellular activity, thereby accelerating the drug discovery process in this critical therapeutic area.

References

  • Robers, M., Gellersen, K., Carlson, C., Vogel, K., & Machleidt, T. (n.d.). LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Invitrogen Corporation.
  • BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.
  • Lucet, I. S., Fantino, E., & Murphy, J. M. (2012). In vitro JAK kinase activity and inhibition assays. PubMed.
  • Lucet, I. S., Fantino, E., & Murphy, J. M. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.
  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.
  • Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.
  • Vyas, A. J., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Pharmaceutical and Biomedical Analysis, 249, 116279.
  • Wang, C., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2541-2563.
  • Wang, C., et al. (2022). Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(2), 1243-1264.
  • Menicagli, S., et al. (2016). Efficient method for the preparation of tofacitinib citrate. Google Patents. EP3078665A1.
  • Wang, C., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
  • Lee, S. H., et al. (2020). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 11(7), 1137-1143. Available from: [Link]

  • Liu, S., et al. (2017). Synthesis of the Related Substances of Tofacitinib Citrate. Chinese Journal of Pharmaceuticals, 48(03), 382.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Zhang, Z., & Kuang, C. (2013). Optimized synthesis process of tofacitinib citrate. Journal of China Pharmaceutical University, 44(4), 321-323.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2249-2277. Available from: [Link]

  • Gerstenberger, B. S., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, 63(12), 6439-6458. Available from: [Link]

  • Incyte Corporation. (2015). Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Google Patents. CN105008362A.
  • Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Available from: [Link]

  • Gribanov, I., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2897. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances.
  • NextSDS. (n.d.). 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. NextSDS. Available from: [Link]

  • DeLaitsch, A. T., & Werner, N. S. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Preparations and Procedures International, 43(3), 289-293. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available from: [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine via Catalytic Cross-Coupling

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] The 2-cyclopropyl substituted varia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] The 2-cyclopropyl substituted variant, in particular, offers a valuable vector for exploring chemical space in drug discovery. The strategic introduction of diverse substituents at the 4-position is critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis and detailed, field-proven protocols for the palladium-catalyzed cross-coupling reactions of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the synthesis of next-generation therapeutics.[3][4] We will explore Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

The Privileged Scaffold: Understanding the Core Reactivity

The 7H-pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, a characteristic that is amplified by the presence of the chlorine atom at the C4 position.[5][6] This inherent electronic nature makes the C4-Cl bond highly susceptible to palladium-catalyzed cross-coupling reactions. The chlorine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle, which is the typical rate-determining step for chloro-heteroaromatics.

The general workflow for these transformations is conserved across different reaction types, involving the same fundamental steps of oxidative addition, transmetalation (or coordination/deprotonation for aminations/alkynylations), and reductive elimination.

G cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex R-Pd(II)L_n-Cl OxiAdd->PdII_Complex Transmetal Transmetalation or Coordination PdII_Complex->Transmetal PdII_Intermediate R-Pd(II)L_n-Nu Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product Coupled Product (R-Nu) RedElim->Product Product Released Substrate 4-Cl-Substrate (R-Cl) Substrate->OxiAdd Enters Cycle CouplingPartner Coupling Partner (e.g., Ar-B(OH)₂, R₂NH, R'C≡CH) CouplingPartner->Transmetal Enters Cycle (with base) caption Fig 1. General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: Fig 1. General catalytic cycle for Pd-catalyzed cross-coupling.

The choice of catalyst, ligand, base, and solvent is paramount and must be tailored to the specific coupling partners to optimize the kinetics of each step while minimizing side reactions like dehalogenation or catalyst deactivation.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at the C4 position, a common strategy for targeting the hinge region of kinases. The reaction's tolerance for a wide range of functional groups makes it a workhorse in library synthesis.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is optimized for coupling arylboronic acids to the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine substrate. The use of a pre-catalyst like Pd(dppf)Cl₂ and an aqueous base system is generally reliable.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.516 mmol, 1.0 equiv).

  • Addition of Coupling Partner: Add the desired arylboronic acid (0.620 mmol, 1.2 equiv).

  • Catalyst and Base: Add potassium carbonate (K₂CO₃) (214 mg, 1.55 mmol, 3.0 equiv) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (21.2 mg, 0.0258 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and water (1 mL).

  • Inerting: Seal the vial and degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Data & Optimization

Successful Suzuki couplings on the 4-chloropyrrolo[2,3-d]pyrimidine core are well-documented.[7] The conditions below serve as a starting point for optimization.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10075-90[5]
Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Toluene/H₂O11080-95N/A
Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2.5)DMF9070-88[7]
Trustworthiness: Self-Validating System & Troubleshooting
  • Expected Outcome: Complete consumption of the starting material with the formation of a single major product spot on TLC/LC-MS.

  • Problem: Low Yield/Stalled Reaction:

    • Cause: Inefficient catalyst turnover or poor boronic acid quality.

    • Solution: Use a more active ligand system (e.g., a biarylphosphine like SPhos). Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive trimeric boroxines).

  • Problem: Dehalogenation (R-H formation):

    • Cause: Proto-dehalogenation, often promoted by excess base or high temperatures.

    • Solution: Decrease the reaction temperature. Use a milder base like potassium phosphate (K₃PO₄).

  • Problem: Homo-coupling of Boronic Acid (Ar-Ar formation):

    • Cause: Oxygen in the reaction mixture.

    • Solution: Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at C4 is a critical step in the synthesis of many kinase inhibitors, as this nitrogen atom often forms a key hydrogen bond with the kinase hinge region.[8] The Buchwald-Hartwig amination offers a versatile method for forming this C-N bond with a wide variety of primary and secondary amines.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol uses a modern, highly active catalyst system suitable for coupling both aliphatic and aromatic amines.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried vial under an argon atmosphere, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.516 mmol, 1.0 equiv).

  • Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (11.8 mg, 0.0129 mmol, 2.5 mol%) and Xantphos (22.4 mg, 0.0387 mmol, 7.5 mol%).

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (236 mg, 0.722 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane (3 mL). Add the desired amine (0.620 mmol, 1.2 equiv).

  • Inerting: Seal the vial and ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture to 100-110 °C for 6-18 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: "Green" Acid-Catalyzed Amination in Water

For anilines, an alternative, more environmentally benign protocol can be employed, avoiding palladium catalysts and organic solvents. This method relies on acid catalysis to activate the substrate towards nucleophilic aromatic substitution (SₙAr).[9]

Step-by-Step Methodology:

  • Reagent Preparation: To a vial, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.516 mmol, 1.0 equiv) and the desired aniline (0.568 mmol, 1.1 equiv).

  • Solvent and Catalyst: Add deionized water (4 mL) and concentrated hydrochloric acid (HCl) (4.3 µL, 0.0516 mmol, 0.1 equiv).

  • Reaction: Seal the vial and heat to 95 °C with vigorous stirring for 12-24 hours. The product may precipitate from the reaction mixture upon formation.

  • Work-up: Cool the reaction to room temperature. Adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the mixture with ethyl acetate and purify as described in Protocol 2.

Troubleshooting
  • Problem (Protocol 2): Low Conversion:

    • Cause: Catalyst inhibition by a coordinating functional group on the amine, or steric hindrance.

    • Solution: Switch to a different ligand system (e.g., a Josiphos or Buchwald-type biarylphosphine ligand). Increase catalyst loading or temperature.

  • Problem (Protocol 3): Competing Hydrolysis (R-OH formation):

    • Cause: The SₙAr reaction with water competes with the desired amination, especially with poorly nucleophilic anilines.

    • Solution: This method is best suited for electron-rich or moderately activated anilines. For very electron-poor anilines, the palladium-catalyzed method is superior. Ensure the amount of acid is kept low to minimize this side reaction.[9]

Application Note III: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling introduces a versatile alkyne moiety at the C4 position.[10][11] This functional group is a powerful handle for further transformations, such as click chemistry (CuAAC), cyclization reactions, or reduction to other functionalities.

G cluster_reactions C4-Position Functionalization cluster_products Resulting Scaffolds Start 4-Chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine Suzuki Suzuki Coupling [ArB(OH)₂] Start->Suzuki Buchwald Buchwald-Hartwig [R₂NH] Start->Buchwald Sonogashira Sonogashira [R'C≡CH] Start->Sonogashira Aryl 4-Aryl/Heteroaryl Derivative Suzuki->Aryl Amine 4-Amino Derivative Buchwald->Amine Alkyne 4-Alkynyl Derivative Sonogashira->Alkyne caption Fig 2. Diversification pathways from the C4-chloro intermediate.

Caption: Fig 2. Diversification pathways from the C4-chloro intermediate.

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

This classic protocol uses a combination of palladium and a copper(I) salt, which facilitates the key transmetalation step with the alkyne.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under argon, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.516 mmol, 1.0 equiv).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (18.1 mg, 0.0258 mmol, 5 mol%) and copper(I) iodide (CuI) (4.9 mg, 0.0258 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 3 mL) and triethylamine (Et₃N, 2 mL).

  • Alkyne Addition: Add the terminal alkyne (0.774 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (typically 2-8 hours), as monitored by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data & Optimization
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHF25-5070-90[11]
Pd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF6065-85N/A
Pd(dppf)Cl₂ (3)CuI (3)Cs₂CO₃Dioxane8070-88N/A
Trustworthiness: Self-Validating System & Troubleshooting
  • Expected Outcome: Clean conversion to the desired alkynylated product.

  • Problem: Glaser Coupling (Alkyne Homo-coupling, R'C≡C-C≡CR'):

    • Cause: The presence of oxygen, which promotes the copper-mediated homo-coupling.

    • Solution: Ensure rigorous exclusion of air by using Schlenk techniques and thoroughly degassed solvents. Running the reaction under a slight positive pressure of argon is recommended.

  • Problem: Low Reactivity:

    • Cause: The C-Cl bond is less reactive in Sonogashira couplings than C-Br or C-I bonds.

    • Solution: Increase the reaction temperature. If this is not effective, consider converting the C4-Cl substrate to the more reactive C4-I or C4-Br analogue, or switch to a more advanced, copper-free Sonogashira protocol using a highly active palladium/ligand system.

Conclusion

The 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable platform for the development of novel therapeutics. Its functionalization via palladium-catalyzed cross-coupling reactions provides reliable and versatile access to a vast chemical space. By understanding the principles behind catalyst selection and reaction conditions, and by employing robust, validated protocols, researchers can efficiently synthesize libraries of analogues for structure-activity relationship studies. The detailed methodologies and troubleshooting guides presented herein are designed to empower drug development professionals to accelerate their discovery programs.

References

  • ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • ACS Publications. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance. Journal of Medicinal Chemistry.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020).
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • BenchChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-273.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.

Sources

Application

NMR spectroscopy characterization protocol for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Executive Summary 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1379340-05-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary

4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1379340-05-2) is a highly valued heterocyclic building block frequently utilized in the development of multi-targeted kinase inhibitors and antiviral agents[1][2]. The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of purine, offering unique hydrogen-bonding profiles crucial for ATP-competitive hinge-binding in kinase domains[3].

Accurate structural elucidation of this intermediate is non-negotiable in drug development pipelines. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively characterize this molecule, confirm its regiochemistry, and establish purity.

Theoretical Grounding & Causality in Experimental Design

To achieve unambiguous characterization, every experimental parameter must be deliberately chosen based on the molecule's physicochemical properties.

  • Solvent Selection (The "Why"): We mandate the use of DMSO- d6​ over CDCl 3​ . The pyrrole nitrogen (N7) possesses an exchangeable proton. In non-polar or weakly hydrogen-bonding solvents like CDCl 3​ , this proton often appears as a severely broadened baseline hump or exchanges with trace moisture, rendering it invisible. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in a distinct chemical environment and yielding a sharp, diagnostic broad singlet far downfield (11.5–12.5 ppm)[4][5].

  • Diagnostic Shielding of C5: The pyrrole ring within the fused system exhibits unique electronic distribution. The lone pair on N7 participates in resonance, pushing electron density onto the C5 position. Consequently, the C5 carbon is anomalously shielded for an aromatic system, consistently appearing around 99–101 ppm[4][6]. This serves as an internal validation marker for the intact 7H-pyrrolo[2,3-d]pyrimidine core.

  • Regiochemical Confirmation via HMBC: The attachment of the cyclopropyl group at C2 (rather than C4 or N7) must be proven, not assumed. Heteronuclear Multiple Bond Correlation (HMBC) is employed specifically to observe the 3JCH​ coupling between the cyclopropyl methine proton and the pyrimidine C2 carbon (~160-165 ppm).

Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Phase/Baseline Correction C->D E Structural Validation (Peak Assignment & Integration) D->E

Caption: Workflow for the NMR characterization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. Note: Concentrations below 10 mg will require excessively long 13 C acquisition times due to the presence of four quaternary carbons.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Phase 2: Instrument Setup & Tuning
  • Temperature: Regulate the probe temperature to 298 K (25 °C).

  • Lock and Shim: Lock onto the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (TopShim or equivalent), followed by manual optimization of the Z1 and Z2 shims to ensure the TMS peak width at half-height ( w1/2​ ) is < 1.0 Hz.

  • Probe Tuning: Automatically tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Phase 3: 1D & 2D Acquisition Parameters
  • 1 H NMR (Proton):

    • Scans (ns): 16 - 32

    • Relaxation Delay (d1): 2.0 seconds (ensures full relaxation of the cyclopropyl protons).

    • Spectral Width: 15 ppm (to capture the downfield N-H proton).

  • 13 C NMR (Carbon):

    • Scans (ns): 512 - 1024

    • Relaxation Delay (d1): 2.0 - 3.0 seconds. Causality: Quaternary carbons (C2, C4, C4a, C7a) lack dipole-dipole relaxation from attached protons. A longer d1 prevents artificial suppression of these critical signals.

  • 2D NMR Suite:

    • COSY (Correlation Spectroscopy): Acquire to confirm the 3JHH​ coupling network between the H-5 and H-6 pyrrole protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds, specifically differentiating the C5 and C6 carbons.

    • HMBC: Acquire with a long-range coupling delay optimized for nJCH​ = 8 Hz. This is the critical step for linking the cyclopropyl substituent to the pyrimidine core.

NMR_Logic H1 1H NMR Identify Protons COSY COSY Identify H5-H6 Coupling H1->COSY HSQC HSQC Link 1H to 13C H1->HSQC HMBC HMBC Link Core to Cyclopropyl COSY->HMBC HSQC->HMBC Final Complete Assignment HMBC->Final

Caption: Logical assignment pathway utilizing 2D NMR techniques for structural elucidation.

Quantitative Data Presentation & Expected Assignments

The following tables summarize the expected chemical shifts based on the electronic environment of the 7H-pyrrolo[2,3-d]pyrimidine scaffold[4][7].

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionMultiplicityExpected Shift (ppm)IntegrationCoupling Constant ( J )Structural Significance
7 (NH) Broad Singlet (br s)11.5 - 12.51H-Confirms intact pyrrole ring; highly sensitive to solvent.
6 Doublet (d)7.30 - 7.501H~3.6 HzPyrrole proton adjacent to NH.
5 Doublet (d)6.40 - 6.601H~3.6 HzPyrrole proton; shielded by N7 resonance[4].
2' (CH) Multiplet (m)2.00 - 2.201H-Cyclopropyl methine; deshielded by pyrimidine ring.
3', 4' (CH 2​ ) Multiplet (m)0.90 - 1.104H-Cyclopropyl methylenes; highly shielded.

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionCarbon TypeExpected Shift (ppm)Diagnostic Notes
C2 Quaternary (C)160.0 - 165.0Highly deshielded by N1 and N3; HMBC target for cyclopropyl.
C4 Quaternary (C-Cl)150.0 - 153.0Attached to electronegative Chlorine[4].
C7a Quaternary (C)151.0 - 153.0Bridgehead carbon adjacent to N7.
C6 Methine (CH)125.0 - 128.0Confirmed via HSQC correlation to H-6.
C4a Quaternary (C)116.0 - 118.0Bridgehead carbon.
C5 Methine (CH)99.0 - 101.0Hallmark Signal: Anomalously shielded by N7 electron donation[4][6].
C2' Methine (CH)17.0 - 19.0Cyclopropyl methine.
C3', C4' Methylene (CH 2​ )10.0 - 12.0Cyclopropyl methylenes.

Self-Validating Quality Control Metrics

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Before approving the structural identity, verify the following three absolute rules:

  • The Mass Balance Rule (Integration): Set the integration of the H-6 doublet to exactly 1.00. The sum of all integrated peaks (excluding solvent and TMS) must equal exactly 8.00 ( ±0.05 ). Any deviation indicates an impurity, residual solvent, or a degraded core.

  • The Symmetry of Coupling ( J -Match): The coupling constant ( 3J ) calculated for the H-5 doublet must be mathematically identical to the 3J of the H-6 doublet (typically 3.5–3.7 Hz). If ΔJ>0.2 Hz, the peaks are either misassigned or overlapping with an impurity.

  • The Regiochemistry Lock (HMBC): You must observe a cross-peak in the HMBC spectrum between the proton multiplet at ~2.1 ppm (Cyclopropyl CH) and the carbon resonance at ~160-165 ppm (Pyrimidine C2). Absence of this peak invalidates the structural connectivity.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information (PMC).1

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI.4

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org.3

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications.5

  • Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate.6

  • Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. RSIS International.7

  • 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Biochemical Data. Biozol.2

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation Using 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core The 7H-pyrrolo[2,3-d]pyrimidine, a bioisostere of purine, represents a "privileged" scaffold in medicinal chemistry. Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The 7H-pyrrolo[2,3-d]pyrimidine, a bioisostere of purine, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2] This core has been successfully exploited to develop numerous clinically approved and investigational kinase inhibitors for therapeutic areas including oncology, inflammation, and autoimmune diseases.[3][4] Modifications to this core structure at various positions allow for the fine-tuning of potency and selectivity against specific kinase targets.[5]

This document provides a detailed guide for the in vitro characterization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine , a novel derivative of this important scaffold. While the specific biological target of this compound is yet to be fully elucidated in public literature, its structural features strongly suggest its potential as a kinase inhibitor. The presence of the cyclopropyl group at the 2-position is a common strategy in medicinal chemistry to probe the hydrophobic pocket of the ATP-binding site and enhance potency.

Given the extensive history of the pyrrolo[2,3-d]pyrimidine scaffold in targeting the Janus Kinase (JAK) family, this guide will focus on protocols to evaluate the inhibitory activity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine against JAK3 , a key mediator of cytokine signaling in immune cells.[6] The methodologies described herein are, however, broadly applicable to the characterization of this compound against other potential kinase targets.

The JAK-STAT Signaling Pathway: A Key Target in Immunology

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. The JAK-STAT pathway is integral to immune cell development, differentiation, and function. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[6]

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Association P_JAK P-JAK JAK->P_JAK 3. Trans-phosphorylation P_Receptor P-Receptor P_JAK->P_Receptor 4. Receptor Phosphorylation STAT STAT P_Receptor->STAT 5. STAT Recruitment P_STAT P-STAT STAT->P_STAT 6. STAT Phosphorylation (Inhibited by Compound) P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer 7. Dimerization Gene Target Gene Transcription P_STAT_Dimer->Gene 8. Nuclear Translocation & Gene Regulation Compound 4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine Compound->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Part 1: Biochemical Assay for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase. The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust method for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle of the ADP-Glo™ Assay

This assay is performed in two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the test compound. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into a luminescent signal via a coupled enzymatic reaction. The amount of light produced is directly proportional to the ADP concentration and thus the kinase activity.

Experimental Workflow: Biochemical IC50 Determination

Biochemical_Workflow start Start prep_compound Prepare serial dilutions of 4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine start->prep_compound add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase reaction mix: - Recombinant JAK3 - Substrate peptide - ATP add_reagents Add kinase reaction mix to initiate reaction prep_reagents->add_reagents add_compound->add_reagents incubate Incubate at room temperature add_reagents->incubate stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate->stop_reaction incubate2 Incubate stop_reaction->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate detect->incubate3 read Read luminescence incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the biochemical kinase inhibition assay.

Detailed Protocol: JAK3 Biochemical Inhibition Assay

Materials:

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (Test Compound)

  • Recombinant human JAK3 enzyme (e.g., from SignalChem)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Known JAK3 inhibitor (e.g., Tofacitinib) as a positive control

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and the positive control (Tofacitinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold dilutions starting from 1 mM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup:

    • Add 1 µL of the diluted compounds (or DMSO for vehicle control) to the wells of a 384-well plate.

    • Prepare the kinase reaction mixture in assay buffer containing the JAK3 enzyme and the peptide substrate. The concentration of ATP should be at or near its Km for the kinase to ensure competitive inhibition is accurately measured.

    • Initiate the reaction by adding 10 µL of the kinase reaction mixture to each well.

    • Include "no enzyme" and "no substrate" controls to determine background signal.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetHypothetical IC50 (nM)
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidineJAK350
Tofacitinib (Positive Control)JAK35

Part 2: Cell-Based Assay for Target Engagement

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can enter cells and inhibit the target in a physiological context. A phospho-flow cytometry assay is an excellent method to measure the phosphorylation of a direct downstream substrate of JAK3, such as STAT5.

Principle of the Phospho-STAT5 Flow Cytometry Assay

This assay measures the level of phosphorylated STAT5 (pSTAT5) within a cell population. Cells are pre-treated with the inhibitor, then stimulated with a cytokine (e.g., IL-2) that activates the JAK3-STAT5 pathway. After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for pSTAT5. The fluorescence intensity, measured by a flow cytometer, is proportional to the level of STAT5 phosphorylation.

Detailed Protocol: IL-2-stimulated pSTAT5 Inhibition in TF-1 cells

Materials:

  • TF-1 cell line (human erythroleukemia, dependent on GM-CSF or IL-3 for growth)

  • RPMI-1640 medium with 10% FBS and 2 ng/mL GM-CSF

  • Recombinant human IL-2

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (Test Compound)

  • Tofacitinib (Positive Control)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Alexa Fluor® 647 conjugated anti-pSTAT5 (Y694) antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation:

    • Culture TF-1 cells according to standard protocols.

    • Prior to the assay, wash the cells and starve them of cytokines by incubating in a serum-free medium for 4-6 hours. This reduces the basal level of pSTAT5.

  • Compound Treatment and Stimulation:

    • Resuspend the starved cells and plate them in a 96-well plate.

    • Add serial dilutions of the test compound or positive control and incubate for 1-2 hours.

    • Stimulate the cells by adding a pre-determined concentration of IL-2 (e.g., 10 ng/mL) and incubate for 15-20 minutes at 37°C. Include an unstimulated control.

  • Staining and Flow Cytometry:

    • Immediately after stimulation, fix the cells by adding a fixation buffer.

    • Permeabilize the cells according to the manufacturer's protocol.

    • Stain the cells with the fluorescently labeled anti-pSTAT5 antibody.

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 cells) per sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each sample.

    • Calculate the percentage of inhibition based on the MFI of the stimulated and unstimulated controls.

    • Plot the percent inhibition against the compound concentration to determine the cellular IC50 value.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of critical controls:

  • Positive Control: A known inhibitor (Tofacitinib) ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Vehicle Control (DMSO): This serves as the 0% inhibition control and is essential for normalizing the data.

  • No Enzyme/Unstimulated Controls: These define the background signal in the biochemical and cell-based assays, respectively, and are crucial for calculating the assay window.

  • ATP Concentration: Using ATP at its Km value in the biochemical assay ensures that the IC50 value reflects the true competitive potency of the inhibitor.

By adhering to these principles, researchers can generate reliable and reproducible data to accurately characterize the in vitro activity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

References

  • Vyas, A.J., et al. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Molecular and Clinical Science.
  • Flanagan, M.E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • U.S. Patent No. 6,956,041 B2. (2005). Pyrrolo[2,3-d]pyrimidine compounds.
  • Norman, P. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV. [Link]

  • De Vicente, J., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(4), 1133-1163.
  • Ahmed, A., et al. (2019). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. [Link]

  • Sadek, K. U., et al. (2012). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. [Link]

  • Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • U.S. Patent No. 10,364,248 B2. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • WIPO Patent Application No. WO/2018/029641. (2018). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. WIPO Patentscope. [Link]

  • European Patent No. EP 2384326 B1. (2014). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. [Link]

  • Larsen, S.D., et al. (2021). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 64(11), 7544-7566.
  • Patel, M.R., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society, 85(6), 767-778.
  • De Luca, L. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(4), 1133-1163. [Link]

  • Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Larsen, S.D., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters, 12(6), 947-953. [Link]

  • Singh, R., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 61, 116709. [Link]

  • Fatahala, S.S., et al. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. NextSDS. [Link]

  • Chen, Y., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • El-Gamal, M.I., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. [Link]

  • Bublicka, J., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 3121. [Link]

  • Barakat, A., et al. (2022). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]

  • Bebbington, D., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5772-5776. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support guide for the synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical intermediate in the development of various therapeutic agents, most notably Janu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical intermediate in the development of various therapeutic agents, most notably Janus kinase (JAK) inhibitors. Achieving a high yield and purity is paramount for the efficiency and cost-effectiveness of the overall drug synthesis pathway.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis, which typically involves a selective Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic reasons behind common failures and provide optimized protocols grounded in established literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. The Suzuki coupling reaction is sensitive to the quality of reagents and reaction conditions. We recommend a systematic approach to troubleshooting, as illustrated in the workflow below.

Low_Yield_Troubleshooting cluster_solutions Corrective Actions start Low Yield (<50%) reagent_quality Reagent Quality Starting Dichloro-pyrimidine Purity? Boronic Acid Viability? Solvent Anhydrous? start->reagent_quality Start Here catalyst_issues Catalyst Integrity Fresh Palladium Catalyst? Proper Inert Atmosphere? reagent_quality:f1->catalyst_issues If Pure sol1 Recrystallize or perform column chromatography on 2,4-dichloro starting material. reagent_quality:f1->sol1 sol2 Use fresh cyclopropylboronic acid; store under argon. reagent_quality:f2->sol2 sol3 Use fresh, anhydrous solvents (e.g., dioxane, toluene). reagent_quality:f3->sol3 reaction_params Reaction Parameters Temperature Too Low/High? Insufficient Reaction Time? Ineffective Base? catalyst_issues:f1->reaction_params If Fresh & Inert sol4 Use a fresh bottle of Pd(PPh3)4 or other catalyst. Handle in a glovebox. catalyst_issues:f1->sol4 solution Optimized Yield reaction_params:f1->solution After Optimization sol5 Optimize temperature (80-100 °C) and monitor by LC-MS/TLC. reaction_params:f1->sol5

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Quality of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: The purity of your starting material is critical. Impurities from its synthesis (e.g., residual acid or inorganic salts) can poison the palladium catalyst. Recommendation: Purify the starting material by recrystallization or column chromatography before use.

  • Catalyst Activity: Palladium catalysts, particularly those with phosphine ligands like Pd(PPh₃)₄, are sensitive to oxygen. Oxidized, inactive catalyst is a primary cause of reaction failure. Recommendation: Use a fresh bottle of catalyst or one that has been properly stored under an inert atmosphere. All reaction setup should be performed using Schlenk line techniques or within a glovebox.

  • Reagent Integrity and Reaction Conditions:

    • Cyclopropylboronic Acid: This reagent can degrade over time. Using fresh, high-purity boronic acid is essential.

    • Base: The base, typically an inorganic phosphate or carbonate (e.g., K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle. It must be anhydrous and finely powdered to ensure sufficient reactivity.

    • Solvent: Water can interfere with the reaction by hydrolyzing the boronic acid and affecting the catalyst's ligand sphere. Ensure you are using anhydrous solvents.

Q2: I am observing a significant amount of the 2,4-dicyclopropyl-7H-pyrrolo[2,3-d]pyrimidine byproduct. How can I improve the selectivity for the C4 position?

The formation of the dicyclopropyl byproduct indicates a lack of selectivity in the cross-coupling reaction. The chlorine atom at the C4 position is generally more reactive than the one at C2, but this selectivity can be eroded under harsh conditions.

Causality: The C4 position is more electron-deficient than the C2 position in the pyrrolo[2,3-d]pyrimidine core, making it more susceptible to oxidative addition by the Pd(0) catalyst. However, if the reaction is heated for too long or at too high a temperature, the less reactive C2-Cl bond can also undergo coupling.

Solutions:

  • Reduce Reaction Temperature: Try lowering the reaction temperature. If you are running the reaction at 100 °C, consider reducing it to 80-90 °C.

  • Monitor Reaction Progress: Closely monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the 2,4-dichloro starting material is consumed to prevent the secondary coupling reaction from occurring.

  • Stoichiometry of Boronic Acid: Using a large excess of cyclopropylboronic acid can drive the formation of the di-substituted product. Reduce the equivalents of boronic acid to 1.1-1.2 equivalents relative to the dichloropyrimidine.

Q3: My reaction stalls and never reaches full conversion, even after extended reaction times. What should I do?

Reaction stalling is typically due to catalyst deactivation.

Causality: The active Pd(0) species in the catalytic cycle can be deactivated through several pathways, including oxidation by trace oxygen or aggregation into inactive palladium black.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + R-X deactivation Catalyst Deactivation (e.g., Oxidation, Aggregation) pd0->deactivation Stalling Point pd_intermediate R-Pd(II)-X-L2 oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + R'-B(OH)2 + Base pd_r_r R-Pd(II)-R'-L2 transmetalation->pd_r_r reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-R' (Product) reductive_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle and deactivation point.

Solutions:

  • Improve Inert Atmosphere: The most critical step is to ensure your reaction is free of oxygen. Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • "Second Shot" of Catalyst: If you have confirmed via LC-MS that starting material remains but the reaction has stopped, you can try adding a second portion (2-3 mol %) of fresh catalyst to the reaction mixture under a strong inert gas counterflow.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalytic system (catalyst, base, solvent) for this synthesis?

While multiple systems can work, a widely successful and referenced combination is Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a mixture of 1,4-dioxane and water as the solvent.

ComponentRecommended ChoiceRationale & Key Considerations
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercially available and effective. Highly sensitive to air; must be handled under inert conditions.
Base Potassium Phosphate (K₃PO₄)Strong enough to facilitate transmetalation without causing significant side reactions. Must be anhydrous and finely ground.
Solvent 1,4-Dioxane / Water (e.g., 4:1 ratio)Dioxane effectively solubilizes the organic components, while a small amount of water helps dissolve the inorganic base. The solvent mixture must be thoroughly degassed.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction without promoting significant byproduct formation.
Q: How should I properly set up the reaction to ensure an inert atmosphere?

A proper inert atmosphere is non-negotiable for a successful Suzuki coupling.

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.

  • Assembly: Assemble the glassware (e.g., a three-neck flask with a condenser and gas inlet) while hot and allow it to cool under a positive flow of argon or nitrogen.

  • Degassing: The solvent mixture should be degassed before use. This can be done by bubbling argon through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add the solid reagents (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, cyclopropylboronic acid, K₃PO₄) to the flask. Evacuate the flask and backfill with inert gas three times.

  • Solvent & Catalyst: Add the degassed solvent via cannula transfer. Finally, add the palladium catalyst under a strong positive flow of inert gas.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Cyclopropylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

Procedure:

  • To an oven-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous K₃PO₄.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add cyclopropylboronic acid to the flask.

  • Via cannula, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Begin stirring the mixture and bubble nitrogen through the solution for an additional 15 minutes.

  • Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and maintain it at this temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

References

  • Title: Process for preparing 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its use as an intermediate in the synthesis of JAK inhibitors.
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Source: Organometallics, 2011, 30 (18), pp 5034–5040. URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of a Novel Series of Pyrrolo[2,3-d]pyrimidines as Potent Janus Kinase (JAK) Inhibitors. Source: Journal of Medicinal Chemistry, 2010, 53 (12), pp 4723–4745. URL: [Link]

  • Title: A General and Efficient Method for the Synthesis of 7-Deazapurine Nucleosides via Regioselective, Palladium-Catalyzed Cross-Coupling Reactions. Source: Organic Letters, 2007, 9 (25), pp 5147–5150. URL: [Link]

Optimization

Purification methods for removing impurities from 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support resource for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical synthetic intermediate. Our approach is rooted in first principles of organic chemistry and extensive laboratory experience to provide not just protocols, but a framework for rational troubleshooting.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

FAQ 1: Initial Product Characterization & Common Impurities

Question: My crude product is a dark, oily, or gummy substance, but literature suggests it should be a crystalline solid. What are the likely causes and how should I proceed?

Answer: This is a frequent issue stemming from several potential sources during the synthesis, which often involves chlorination of the corresponding 4-hydroxy precursor with a reagent like phosphoryl chloride (POCl₃).[1][2]

  • Causality:

    • Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., toluene, DMF) can be trapped, leading to an oily appearance.

    • Incomplete Reaction: The presence of unreacted 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which has different physical properties, can inhibit crystallization.

    • Side-Reactions/Degradation: The pyrrolo[2,3-d]pyrimidine core is stable under normal conditions but can be sensitive to strong acids or bases, especially at elevated temperatures.[3][4] Overheating during the chlorination step or a harsh work-up can lead to the formation of colored, polymeric byproducts.

    • Protection Group Impurities: If a protecting group (like a tosyl group) was used on the pyrrole nitrogen, incomplete deprotection or byproducts from the deprotection step can contaminate the final product.[5]

  • Troubleshooting & Recommended Action:

    • Initial Analysis: Before attempting purification, obtain a crude ¹H NMR spectrum. This is the most critical diagnostic step. Look for broad signals indicative of polymeric material, peaks corresponding to starting materials, or multiple sets of peaks for the desired product, which may suggest the presence of isomers or salts.

    • Aqueous Wash: If the crude material is soluble in a water-immiscible organic solvent (like dichloromethane or ethyl acetate), perform a thorough wash with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid (like HCl from POCl₃), and finally a brine wash to aid in drying. This can often remove inorganic salts and some highly polar impurities.

    • Proceed to Chromatography: For oily or very impure samples (>15-20% impurities by NMR), direct crystallization is unlikely to be effective. The most robust approach is to proceed directly to silica gel column chromatography.

FAQ 2: Recrystallization Challenges

Question: I attempted to recrystallize my crude 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, but experienced either very low yield or no crystal formation at all. How can I optimize this process?

Answer: Recrystallization is an excellent method for purifying this compound if the initial purity is reasonably high (typically >90%). Success depends entirely on selecting the correct solvent system. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is soluble in solvents like DMSO, ethyl acetate, and methanol.[6] This provides a strong starting point for solvent screening.

  • Causality for Failure:

    • Poor Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures (preventing crystallization) or too insoluble even at high temperatures (preventing initial dissolution).

    • Insufficient Purity: The presence of significant impurities can act as "anti-solvents" or inhibit the formation of a crystal lattice, a phenomenon known as crystal poisoning.

    • Supersaturation Issues: The solution may be supersaturated, requiring nucleation to initiate crystal growth. This can be addressed by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Troubleshooting & Recommended Protocol:

    • Solvent System Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble upon heating. A two-solvent system (one "solvent" and one "anti-solvent") is often more effective.

    • Recommended Systems: Based on the polarity of the molecule, start with the systems in the table below. Toluene has been specifically noted as a recrystallization solvent for the parent compound.[2]

Solvent System Rationale & Expected Outcome Troubleshooting Tips
Toluene A good starting point based on literature for the parent compound.[2] The aromatic nature can favorably interact with the heterocyclic core.If solubility is too high, consider adding hexanes as an anti-solvent after dissolution.
Ethyl Acetate / Hexanes A versatile medium-polarity system. The compound should dissolve well in hot ethyl acetate. Hexanes are then added to reduce solubility and induce precipitation.Add hexanes slowly at the boiling point of the mixture until slight turbidity is observed, then allow to cool slowly.
Methanol / Water A polar protic system. The compound is soluble in methanol.[6] Water acts as a potent anti-solvent.Be cautious, as the compound is sensitive to prolonged exposure to moisture, especially if acidic or basic impurities are present.[3] This should be performed quickly.
Dichloromethane / Hexanes Useful for rapid purification, but can form supersaturated solutions.Cooling may need to be very slow, and seeding is often required. Ensure final product is fully dried of residual chlorinated solvent.
FAQ 3: Column Chromatography Issues

Question: During silica gel chromatography, my product is streaking or "tailing," leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Tailing is a common problem when purifying nitrogen-containing heterocyclic compounds on silica gel, which is inherently acidic.

  • Causality:

    • Acid-Base Interaction: The basic nitrogen atoms on the pyrrolo[2,3-d]pyrimidine ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tail.

    • Improper Solvent System: If the eluent is not polar enough, the compound will have very low mobility (Rf), increasing interaction time with the silica and exacerbating tailing. If the eluent is too polar, the compound will elute too quickly (high Rf), co-eluting with impurities.

    • Column Overloading: Applying too much crude material to the column prevents proper equilibration and leads to broad, overlapping bands.

  • Troubleshooting & Recommended Protocol:

    • Neutralize the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through unimpeded.

    • Optimize the Eluent: Aim for an Rf value of 0.25 - 0.35 for your product on a TLC plate before running the column. A gradient elution is highly recommended.

      • Starting Eluent: Begin with a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Et₃N).

      • Gradient: Gradually increase the polarity (e.g., to 50-60% Ethyl Acetate in Hexanes + 0.5% Et₃N).

    • Proper Loading: Dissolve the crude material in a minimal amount of dichloromethane or the starting eluent. For less soluble materials, adsorbing the compound onto a small amount of silica gel (dry loading) is a superior technique that results in sharper bands.

Part 2: Experimental Workflows & Diagrams

Workflow 1: Purification Strategy Decision Tree

This diagram outlines a logical pathway for selecting the appropriate purification method based on the state and initial purity of your crude product.

Purification_Decision_Tree Start Crude 4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine CheckPurity Analyze Crude Material (¹H NMR, TLC) Start->CheckPurity IsSolid Is the material a solid? CheckPurity->IsSolid PurityCheck Purity > 90%? IsSolid->PurityCheck Yes Column Perform Silica Gel Chromatography (See Protocol Below) IsSolid->Column No (Oil/Gum) Recrystallize Perform Recrystallization (See Protocol Below) PurityCheck->Recrystallize Yes PurityCheck->Column No FinalProduct Pure Product (Verify by NMR, LC-MS) Recrystallize->FinalProduct Column->FinalProduct

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in biological assays....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in biological assays. As a Senior Application Scientist, my aim is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a key component in many biologically active molecules, including kinase inhibitors.[1][2] A common characteristic of this class, and indeed of many modern drug candidates, is poor aqueous solubility.[3][4] This property stems from its crystalline structure and relatively non-polar nature, which can present significant hurdles in achieving the necessary concentrations for robust and reproducible biological assays. This guide will walk you through a systematic approach to troubleshoot and resolve these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing precipitation of my compound after adding it to my aqueous assay buffer. What's the first thing I should check?

A1: The most common cause of precipitation is exceeding the aqueous solubility limit of the compound. Your immediate focus should be on your stock solution and final concentration.

Initial Troubleshooting Steps:

  • Stock Solution Integrity:

    • Solvent Choice: 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, like its parent compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[1][5] DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.[6][7]

    • Visual Inspection: Before use, always bring your stock solution to room temperature and visually inspect for any crystals. If present, gently warm and vortex the solution to ensure complete dissolution.

  • Final Assay Concentration:

    • Co-solvent Percentage: Be mindful of the final percentage of your organic co-solvent (e.g., DMSO) in the assay medium. It is recommended to keep the final DMSO concentration below 1%, and ideally at or below 0.5%, as higher concentrations can have direct effects on cell viability and assay performance.[6][8][9]

    • "Crashing Out": When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound can rapidly precipitate or "crash out" if the final concentration is above its aqueous solubility limit.

Below is a workflow to guide your initial troubleshooting:

A Compound Precipitation Observed B Check Stock Solution (Room Temp, No Crystals) A->B C Check Final Co-solvent % (e.g., DMSO < 0.5%) A->C D Is Stock Fully Dissolved? B->D E Is Co-solvent % Acceptable? C->E D->E Yes F Re-dissolve Stock (Warm & Vortex) D->F No G Lower Final Compound Concentration E->G No H Proceed with Experiment E->H Yes F->B G->C I Issue Persists: Proceed to Advanced Solubilization H->I If precipitation still occurs A Initial Methods Insufficient B Consider Advanced Techniques A->B C Surfactant Micelle Formation B->C D Cyclodextrin Complexation B->D E Prepare Surfactant-Containing Buffer (e.g., 0.05% Tween® 20) C->E F Prepare Compound-Cyclodextrin Complex D->F G Add Compound to Surfactant Buffer E->G H Add Complex to Assay Medium F->H I Run Assay with Vehicle Control G->I H->I

Caption: Decision-making workflow for advanced solubilization methods.

Summary and Best Practices

When working with 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a systematic and multi-faceted approach to solubility is key.

  • Start Simple: Always begin by ensuring your stock solution is fully dissolved and the final concentration of your organic co-solvent is as low as possible.

  • Control Your Variables: For every solubilization method you try, include the appropriate vehicle controls in your experiment.

  • Consider the Biology: The chosen method should not interfere with your biological assay. For example, high concentrations of surfactants can lyse cells.

  • Document Everything: Keep detailed notes on the methods you've tried and their outcomes. This will be invaluable for troubleshooting future experiments with this or similar compounds.

By understanding the principles of solubility and applying these troubleshooting strategies, you can overcome the challenges posed by poorly soluble compounds and generate reliable, reproducible data in your biological assays.

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  • Vertex AI Search, based on "Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • Vertex AI Search, based on "Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG

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Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support guide for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1379340-05-2). This resource is designed for researchers, scientists, and drug development professionals who utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1379340-05-2). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic intermediate. The chemical integrity of this compound is paramount for the success of downstream applications, including the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to ensure the long-term stability and purity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Q1: What are the ideal long-term storage conditions for solid 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][3] The key is to rigorously exclude moisture, light, and atmospheric oxygen to prevent degradation.

  • Causality: The primary drivers of degradation for this molecule are hydrolysis, photolysis, and oxidation. The 4-chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack, especially by water (hydrolysis).[1][4] The pyrrole ring system can be sensitive to light and oxidation. An inert atmosphere displaces both moisture and oxygen, while opaque containers and cold, dark storage locations mitigate light- and heat-induced degradation pathways.[2][5]

Q2: What are the primary chemical degradation pathways I should be aware of?

A: The two most significant degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The C4-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr) by water, leading to the formation of the corresponding 4-hydroxy-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (which exists as its keto tautomer, 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one). This process can be accelerated by the presence of acids or bases.[1][4]

  • Photodegradation: Similar to other chloropyrimidines, exposure to UV light can cause cleavage of the C-Cl bond. This can proceed via two mechanisms: a heterolytic rupture to form the hydroxy derivative (similar to hydrolysis) or a homolytic rupture that creates highly reactive pyrimidinyl radicals, which can lead to the formation of dimers or other complex impurities.[5]

Q3: How can I visually or analytically detect if my sample has degraded?

A: Visual inspection can be an initial indicator, but analytical confirmation is essential.

  • Visual Cues: A pure sample is typically an off-white or light-colored crystalline solid.[1] The development of a distinct yellow or brownish color can indicate the formation of chromophoric degradation products, often arising from oxidative or radical-based pathways.

  • Analytical Confirmation: The gold standard for assessing purity is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Degradation will manifest as a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks, most commonly a more polar "hydrolysis" peak with a shorter retention time on a reverse-phase column. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradant and confirm its structure.

Q4: Is it safe to store this compound in a DMSO solution for an extended period?

A: It is strongly discouraged to store 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in DMSO solution at room temperature for long periods. While convenient for screening, many compounds show significant degradation in DMSO over time.[6] One study showed that after one year of storage in DMSO at room temperature, the probability of observing the original compound was only 52%.[6]

  • Expert Recommendation: If you must store in solution, prepare fresh solutions for immediate use. For short-term storage (a few days), use anhydrous DMSO and store frozen at -20°C or -80°C in tightly sealed vials to minimize water absorption and slow degradation kinetics. Always perform a purity check before use if the solution has been stored for any length of time.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Action & Explanation
A new, more polar peak appears in my HPLC chromatogram. Hydrolysis. This is the most common degradation pathway. The resulting 4-hydroxy derivative is significantly more polar than the parent chloro compound.1. Confirm Identity: Use LC-MS to check if the new peak's mass corresponds to the hydrolyzed product (M-Cl+OH). 2. Review Handling: Ensure all solvents are anhydrous and that the compound was not exposed to humid air for extended periods during weighing or preparation. 3. Purge with Inert Gas: When storing the solid, flush the vial with argon or nitrogen before sealing.[2]
The color of the solid has changed from off-white to yellow/brown. Oxidation or Photodegradation. Exposure to air (oxygen) and/or light can lead to the formation of colored impurities.1. Check Purity: Analyze the sample by HPLC to quantify the extent of degradation. 2. Implement Light Protection: Store the material in an amber vial or wrap the container in aluminum foil.[2] 3. Ensure Inert Atmosphere: Store under argon or nitrogen to prevent oxidation. Avoid storage near strong oxidizing agents.[3]
My reaction yield is lower than expected, and I suspect the starting material. Degraded Starting Material. Using a partially degraded starting material with lower-than-assumed purity will lead to stoichiometric imbalances and lower yields.1. Re-qualify the Material: Before starting a critical synthesis, always run a purity check (e.g., by qNMR or HPLC with a reference standard) to determine the exact purity of the stored compound. 2. Adjust Stoichiometry: Based on the measured purity, adjust the mass of the starting material accordingly. 3. Use Fresh Material: If degradation is significant (>5-10%), it is best to use a fresh, unopened batch of the compound.

Section 3: Protocols and Methodologies

These protocols provide a self-validating framework for the proper storage and stability assessment of your compound.

Protocol 3.1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of the solid compound.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Upon receiving a new batch, avoid repeatedly opening the main stock container. Aliquot the material into smaller, single-use vials appropriate for the scale of your typical experiments.

  • Inerting: Place the aliquots in a vacuum desiccator and apply a vacuum for 15-30 minutes to remove air and residual moisture. Backfill the desiccator with a dry, inert gas such as argon or nitrogen.

  • Sealing: Working quickly in a glove box or under a stream of inert gas, tightly seal the caps on the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled, secondary container and store them in a freezer at -20°C.[7]

  • Usage: When a sample is needed, remove one aliquot and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 3.2: Routine Stability Assessment via HPLC

This method provides a baseline for monitoring the purity of your compound over time.

  • System Preparation: Use a standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in Acetonitrile or DMSO.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as % Area of the main peak relative to the total area of all peaks.

  • Tracking: Record the purity of a designated "control" aliquot every 3-6 months. A decrease in purity of >2% warrants a full investigation.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale & Scientific Basis
Temperature -20°C (Freezer)Reduces the rate of all chemical reactions, including hydrolysis and oxidation, according to the Arrhenius equation.[7]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[2]
Light Amber Vial / DarknessPrevents light-induced homolytic and heterolytic cleavage of the C-Cl bond, a known pathway for chloropyrimidine degradation.[5][8]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Prevents ingress of moisture and air. Glass is inert, and PTFE liners provide a high-quality seal against organic compounds.[9]
pH Exposure Avoid contact with acids/basesThe pyrrolo[2,3-d]pyrimidine core and the C-Cl bond are sensitive to strong acids and bases, which can catalyze degradation.[1][3]

Section 4: Visualizing Degradation

Understanding the potential chemical transformations is key to preventing them. The diagrams below illustrate the primary degradation pathway and a recommended workflow for stability management.

G parent 4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine degradant 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin- 4(3H)-one (Hydrolysis Product) parent->degradant  Hydrolysis  (H₂O, trace acid/base)

Caption: Primary hydrolytic degradation pathway.

G cluster_0 Compound Management Workflow A Receive New Compound B Perform Initial Purity Check (HPLC, LC-MS) A->B C Aliquot & Store per Protocol 3.1 B->C D Periodic Stability Check (e.g., every 6 months) C->D E Purity > 98%? D->E  Analyze Data F Continue Use & Monitoring E->F Yes G Investigate & Re-qualify E->G No

Caption: Recommended workflow for stability management.

References

  • Rocha, V., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2256-2264. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Gąsior, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2970. [Link]

  • Knize, M. G., et al. (2000). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute, 92(21), 1773-1777. [Link]

  • Grabner, G., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 583-590. [Link]

  • Cheng, K. W., et al. (2018). Analysis of the relationship between heterocyclic amines and the oxidation and thermal decomposition of protein using the dry heated soy protein isolate system. Food Research International, 107, 593-601. [Link]

  • Tungen, J. E., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 9673-9681. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]

  • Cheng, H., & Zuo, Y. (2002). Photostability studies of drug substances and products: Practical implications of the ICH guideline. Pharmaceutical Technology, 26(4), 58-68. [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Lantagne, D. S., et al. (2016). Shelf-Life of Chlorine Solutions Recommended in Ebola Virus Disease Response. PLoS ONE, 11(5), e0156136. [Link]

  • Kozik, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Stability Storage. (2025). Impact of Storage Conditions on Drug Shelf Life. Stability Storage. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties of the pyrrolo[2,3-d]pyrimidine core, an isostere of purine, present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you achieve high-yielding, clean, and reproducible results.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving common problems encountered during the Suzuki-Miyaura coupling of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue and can often be traced back to several key factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Oxidative Addition Failure: The first step in the catalytic cycle is the oxidative addition of the palladium(0) species into the C-Cl bond.[1][2] The 4-chloro position on the pyrrolo[2,3-d]pyrimidine is activated by the electron-deficient nature of the ring, but this step can still be sluggish.[2]

      • Solution: Employ a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are excellent choices as they accelerate oxidative addition and stabilize the catalytic species.[3][4] N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[5]

    • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[6][7]

      • Solution: Using a pre-catalyst, such as a G3 or G4 Buchwald-type precatalyst, can ensure a more controlled and efficient generation of the active Pd(0) species, minimizing deactivation pathways.[8]

  • Improper Reaction Setup: Suzuki-Miyaura reactions are sensitive to atmospheric oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1][8]

    • Solution: Ensure all reagents and solvents are thoroughly degassed. A common and effective method is to subject the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[9] Use of standard Schlenk line techniques is highly recommended.[10]

  • Base and Solvent Incompatibility: The choice of base and solvent is critical and interdependent.[7] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][11][12][13]

    • Solution: A common and effective system is a mixture of an ethereal solvent like 1,4-dioxane or THF with water.[9][14][15] This biphasic system helps to dissolve both the organic substrates and the inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally good starting points for the base.[3][16][17]

Q2: I am observing significant amounts of side products, particularly homocoupling of my boronic acid and dehalogenation of my starting material. What is causing this and how can I suppress these side reactions?

A2: The formation of side products is a clear indicator of an imbalanced or inefficient catalytic cycle.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is typically caused by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote this unwanted reaction.[1]

    • Mitigation: As mentioned above, rigorous degassing of the reaction mixture is crucial.[8] Ensure your inert gas is of high purity. Using a pre-catalyst can also help by providing a more controlled entry into the catalytic cycle.

  • Dehalogenation (Protodechlorination): This occurs when the chloro group is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and solvents, or if there is a source of hydride in the reaction mixture.[1]

    • Mitigation:

      • Choice of Base: Avoid strongly basic conditions if possible. A milder base like potassium carbonate or potassium phosphate is often sufficient.

      • Boronic Acid Quality: Use high-purity boronic acid. Impurities can sometimes facilitate dehalogenation.

      • Boronic Acid Equivalents: While a slight excess of boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes contribute to side reactions.

Q3: My reaction works, but the yield is inconsistent and difficult to reproduce. What factors should I focus on to improve reproducibility?

A3: Reproducibility issues often stem from subtle variations in reagent quality and reaction setup.

  • Boronic Acid/Ester Stability: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures.[1][7] This is the cleavage of the C-B bond, leading to the formation of the corresponding arene.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a more stable boronate ester, such as a pinacol ester (Bpin).[1][18] While often more stable, they may require slightly different activation conditions.[18][19][20] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis.[19][20]

  • Water Content: The amount of water in the reaction can significantly impact the outcome. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] However, too much water can promote protodeboronation.

    • Solution: A common starting point is a solvent to water ratio of 4:1 to 10:1.[1][9] This should be optimized for your specific system.

  • Stirring Rate: In biphasic systems, vigorous stirring is essential to ensure adequate mixing and mass transfer between the organic and aqueous phases. Insufficient stirring can lead to lower reaction rates and yields.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Suzuki-Miyaura coupling of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Q4: Which palladium catalyst and ligand combination is the best starting point for this specific substrate?

A4: For an electron-deficient heteroaryl chloride like 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a catalyst system known for its high activity with challenging substrates is recommended.

  • Recommended Starting Point: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust choice.[3] Alternatively, using a pre-formed catalyst like SPhos-Pd-G3 simplifies the setup and often gives more consistent results.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (if forming in situ), or a G3/G4 PrecatalystPrecatalysts offer stability and controlled activation.[8]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands promote the oxidative addition of the C-Cl bond.[3][4][21]
Catalyst Loading 1-5 mol%A good starting range for optimization.

Q5: What is the role of the base in this reaction, and how do I choose the right one?

A5: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid.[5][11][12][22] It reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[5][11][12][13]

  • Common Bases and Their Properties:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, widely used and effective in many cases.[15]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, often effective for less reactive chlorides.[3][16]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be beneficial in challenging couplings.[15]

A good starting point is to screen these three bases to find the optimal one for your specific boronic acid partner.

Q6: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A6: The choice between a boronic acid and a boronate ester depends on the stability of the boron reagent and the desired reaction conditions.

  • Boronic Acids:

    • Pros: Often more reactive and commercially available.[5]

    • Cons: Can be prone to protodeboronation and homocoupling.[1][7]

  • Boronate Esters (e.g., Pinacol Esters):

    • Pros: Generally more stable, less prone to side reactions, and can be purified by chromatography.[1][18]

    • Cons: May require slightly more forcing conditions to hydrolyze to the active boronic acid/boronate species, although some can transmetalate directly.[19][20]

For novel or sensitive coupling partners, starting with the more stable boronate ester can be a good strategy to minimize side reactions.

Q7: Can I run this reaction under microwave irradiation?

A7: Yes, microwave-assisted synthesis can be highly effective for this type of reaction.[2][7][23] It can significantly reduce reaction times, often leading to cleaner reactions and improved yields.[2] The optimal conditions (temperature, time, catalyst loading) will likely need to be re-optimized for microwave heating.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂(R') Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (4-chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation Forms Boronate [R'-B(OH)₃]⁻ Troubleshooting_Workflow start Low Yield or No Reaction check_setup Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_setup check_setup->start Setup is poor check_catalyst Evaluate Catalyst System check_setup->check_catalyst Setup is good increase_ligand Increase Ligand Electron Donation/Bulk (e.g., SPhos) check_catalyst->increase_ligand Conversion still low use_precatalyst Switch to Pre-catalyst (e.g., SPhos-Pd-G3) check_catalyst->use_precatalyst Inconsistent results check_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_base Optimize Base Equivalents (2-3 equiv.) check_base->optimize_base Base identified check_boron Assess Boron Reagent use_ester Use Boronate Ester (Bpin) for Stability check_boron->use_ester Side reactions observed success Improved Yield check_boron->success Boronic acid is fine increase_ligand->check_base use_precatalyst->check_base optimize_base->check_boron use_ester->success

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for each specific reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen. 3. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 5 mol %). If using a pre-catalyst, add it directly (e.g., SPhos-Pd-G3, 5 mol %).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • C. E. L. de la Cruz, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7493. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • A. Singh, et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 6(8), 1-10. [Link]

  • G. C. Lloyd-Jones, et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7490-7502. [Link]

  • G. C. Lloyd-Jones, et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 134(17), 7490-7502. [Link]

  • C. E. L. de la Cruz, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • J. Yoneda. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • S. D. Newman, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • A. D. J. Lennox & G. C. Lloyd-Jones. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • A. Ariafard, et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 127(25), 8918-8924. [Link]

  • S. L. Buchwald, et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12345-12359. [Link]

  • S. D. Newman, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • S. L. Buchwald, et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4346-4356. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • A. S. Guram, et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • S. L. Buchwald, et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • M. G. Organ, et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • A. K. J. Jasek, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • S. L. Buchwald, et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • A. K. F. Dyadyusha, et al. (2019). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Chemistry – An Asian Journal, 14(20), 3624-3632. [Link]

  • M. S. Sanford, et al. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • A. K. Singh, et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18, 5913-5919. [Link]

  • M. Beller, et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3232-3235. [Link]

  • R. Martin, et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 7, 1509-1513. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Reactivity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in SNAr Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. This valuable building block, a derivative of the 7-deazapurine scaffold, is crucial in the synthesis of various therapeutic agents, particularly kinase inhibitors.[1][2][3] However, its reactivity in SNAr reactions can be nuanced. This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Understanding the Substrate: Electronic and Steric Factors

The reactivity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in SNAr reactions is governed by the electronic properties of the fused pyrrolopyrimidine ring system. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[4] The chlorine atom at the C4 position further enhances the electrophilicity of this carbon, making it the primary site for substitution.[1]

However, the pyrrole ring, being electron-rich, can have a deactivating effect on the overall system compared to a simple pyrimidine. The cyclopropyl group at the C2 position, while primarily offering steric bulk, can also exert subtle electronic effects. It is crucial to understand that successful SNAr reactions on this scaffold depend on a delicate balance of activating the substrate, employing a sufficiently potent nucleophile, and optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide actionable solutions to overcome low reactivity and side reactions.

Q1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What are the primary factors to investigate?

A1: Low reactivity with amine nucleophiles is a frequent challenge. Several factors, often intertwined, can be the root cause. A systematic approach to troubleshooting is essential.

Initial Checks & The "Usual Suspects"

Before delving into more complex optimizations, ensure the fundamentals are sound:

  • Reagent Quality: Are your starting material, nucleophile, and solvent pure and dry? Water can interfere with the reaction, especially if using strong bases.

  • Inert Atmosphere: Have you maintained an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture?

  • Temperature Control: Is the reaction temperature being accurately monitored and maintained? Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[5]

Core Troubleshooting Strategy

If the basics are covered, consider the following critical parameters:

  • Nucleophile Potency: The nucleophilicity of the amine is paramount.

    • Basicity (pKa): Generally, more basic amines are more nucleophilic. However, very weakly basic anilines (e.g., those with strong electron-withdrawing groups) may require more forcing conditions.

    • Steric Hindrance: Bulky amines, especially those with substitution near the nitrogen atom (ortho-substituted anilines), will react slower due to steric hindrance at the reaction center.

    • In-situ Deprotonation: For less reactive amines, consider pre-treating with a strong, non-nucleophilic base (e.g., NaH, KHMDS, LiHMDS) to generate the more potent anionic nucleophile (the amide).[5]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Polar Aprotic Solvents: These are the gold standard for SNAr reactions.[5] Solvents like DMSO, DMF, NMP, and DMAc are excellent choices as they solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[5][6]

    • Ethereal Solvents: Solvents like THF and 1,4-dioxane are also commonly used, often at higher temperatures.

    • Aqueous Conditions: Interestingly, for some aminations of chloropyrimidines, water can be a highly effective solvent, sometimes outperforming organic solvents, potentially due to an "on-water" effect.[7][8] This can be a greener and more cost-effective option.

  • Base Selection: The choice of base is critical for deprotonating the nucleophile and neutralizing the HCl generated during the reaction.

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are common and effective bases. Cesium carbonate is often more effective due to its higher solubility.

    • Organic Amines: Non-nucleophilic tertiary amines like DIPEA or triethylamine can be used, but they are generally less effective than inorganic bases for driving the reaction to completion.

    • Stronger Bases: For weakly nucleophilic amines, stronger bases like potassium tert-butoxide or sodium hydride may be necessary.

  • Temperature and Reaction Time:

    • Thermal Energy: Many SNAr reactions require significant thermal energy to overcome the activation barrier. If your reaction is slow at a given temperature, a stepwise increase (e.g., in 10-20 °C increments) is a logical next step.

    • Microwave Irradiation: This can dramatically accelerate reaction times, often reducing them from hours to minutes by efficiently heating the reaction mixture.[5]

Q2: I am observing the formation of a significant amount of the hydrolyzed product (4-hydroxy-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine). How can I minimize this side reaction?

A2: Hydrolysis is a competitive reaction where water or hydroxide ions act as the nucleophile. Its prevalence indicates that your desired nucleophile is not competing effectively or that there is excess water in your reaction system.

Strategies to Mitigate Hydrolysis:
  • Rigorous Drying of Reagents and Glassware: Ensure your solvent, amine nucleophile, and reaction flask are scrupulously dry. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system. Glassware should be oven-dried before use.

  • Use of a Stronger, Non-hydroxide Base: If using a base like NaOH or KOH, consider switching to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or an alkoxide like KOtBu.

  • Increase Nucleophile Concentration: Using a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) can help it outcompete residual water.

  • Acid Catalysis in Aqueous Media: Paradoxically, in some cases, running the reaction in water with a catalytic amount of acid (like HCl) can promote the desired amination while minimizing hydrolysis.[8] The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack.

Q3: My reaction is not selective, and I am seeing substitution at other positions on the pyrrolopyrimidine ring. Why is this happening?

A3: While the C4 position is the most electrophilic and the expected site of SNAr, side reactions at other positions, though less common for this specific substrate, can occur under certain conditions.

  • Directed Lithiation: The use of very strong organolithium bases (like n-BuLi or LDA) can lead to deprotonation at the C6 position of the pyrrole ring, followed by reaction with an electrophile.[9] This is a different reaction pathway and is generally not a concern in standard SNAr conditions.

  • N7-Alkylation/Arylation: The nitrogen of the pyrrole ring (N7) can also be a nucleophilic site and can be alkylated or arylated.[9] Protecting the N7 position is a common strategy to prevent this side reaction and can also improve the solubility of the starting material. Common protecting groups include SEM (-(trimethylsilyl)ethoxymethyl), tosyl (Ts), or benzyl (Bn).

Q4: Would catalysis be beneficial for this reaction?

A4: While many SNAr reactions proceed thermally, catalysis can be a powerful tool for difficult transformations.

  • Acid Catalysis: As mentioned, protic acids can catalyze SNAr reactions by protonating the heterocycle, thereby increasing its electrophilicity.[10] This is particularly effective for nitrogen-containing heterocycles.

  • Lewis Acid Catalysis: Lewis acids like ZnCl₂, MgCl₂, or AlCl₃ can also activate the substrate by coordinating to the nitrogen atoms of the pyrimidine ring, withdrawing electron density.[10]

  • Palladium Catalysis: For very unreactive systems or when using particularly weak nucleophiles, a switch to a palladium-catalyzed cross-coupling reaction (like the Buchwald-Hartwig amination) might be necessary.[7] However, this is a different mechanistic pathway from a true SNAr reaction. It's important to note that some palladium-catalyzed reactions for forming heteroaryl ethers have been described as oxidative SNAr processes.[11]

  • Photoredox Catalysis: Emerging methods using photoredox catalysis can enable SNAr-type reactions on electron-rich arenes that are typically unreactive under thermal conditions.[12][13]

Experimental Protocols & Workflows

General Protocol for a Standard SNAr Reaction
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent and Inert Atmosphere: Add a dry, polar aprotic solvent (e.g., DMF or DMSO, to a concentration of ~0.1-0.5 M). Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting a low-yielding SNAr reaction.

G start Low Yield / No Reaction check_basics Check Reagent Purity, Inert Atmosphere, Temperature start->check_basics increase_temp Increase Temperature (e.g., 100-140 °C) Consider Microwave check_basics->increase_temp If basics are okay change_solvent Change Solvent (DMSO, NMP, DMAc) increase_temp->change_solvent If still low yield success Reaction Successful increase_temp->success If successful stronger_base Use Stronger Base (e.g., KOtBu, NaH) change_solvent->stronger_base If still low yield change_solvent->success If successful protect_n7 Protect N7 Position (e.g., SEM, Ts, Bn) stronger_base->protect_n7 If side reactions occur stronger_base->success If successful catalysis Consider Catalysis (Acid, Lewis Acid, Pd) protect_n7->catalysis If still unreactive catalysis->success

Caption: A stepwise troubleshooting workflow for optimizing SNAr reactions.

Data Summary Table

ParameterRecommendationRationale
Nucleophile Primary or secondary amines; consider pKa and steric bulk.Reactivity is highly dependent on nucleophile strength.[14]
Base K₂CO₃, Cs₂CO₃ for general use; NaH, KOtBu for weak nucleophiles.To deprotonate the nucleophile and neutralize HCl.
Solvent Polar aprotic (DMSO, DMF, NMP).Stabilizes the charged Meisenheimer intermediate.[5][6]
Temperature 80-140 °C; microwave irradiation can accelerate the reaction.Provides activation energy for the reaction.[5]
Catalyst (Optional) Protic or Lewis acids.Activates the electrophile towards nucleophilic attack.[10]
N7-Protection SEM, Ts, Bn.Prevents N7-alkylation/arylation and can improve solubility.[9]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

Caption: The two-step addition-elimination mechanism of an SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Understanding this mechanism is key to troubleshooting. For instance, a sluggish reaction points to a high activation energy for the formation of the Meisenheimer complex. Therefore, strategies should focus on either increasing the reactivity of the nucleophile or further decreasing the electron density of the pyrimidine ring.

Conclusion

Successfully performing SNAr reactions on 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine requires a careful and systematic approach to experimental design and optimization. By understanding the interplay of the nucleophile, solvent, base, and temperature, researchers can overcome common challenges of low reactivity and side reactions. This guide provides a foundational framework for troubleshooting, enabling the efficient synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. Retrieved March 24, 2026, from [Link]

  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 24, 2026, from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved March 24, 2026, from [Link]

  • Yasuda, S., Svergja, H., Olsen, C. E., & Hoff, B. H. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 29(6), 1305. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2023). MDPI. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved March 24, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Oxidative Palladium Catalysis in SNAr Reactions Leading to Heteroaryl Ethers from Pyridotriazol-1-yloxy Heterocycles with Aryl Boronic Acids. (2009). Journal of the American Chemical Society. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. (n.d.). VTechWorks. Retrieved March 24, 2026, from [Link]

  • A novel method to enable S NAr reaction of aminopyrrolopyrazoles. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). Organic Letters. [Link]

  • Pyrrolo[2,3-d]pyrimidines. Part 3.1 Synthesis of Some Novel 4-Substituted Pyrrolo[2,3-d]pyrimidines and Their Related Triazolo Derivatives. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved March 24, 2026, from [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Vertex AI Search. Retrieved March 24, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Pyrrolopyrimidine Nucleosides. I. The Synthesis of 4-Substituted 7-(β-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidines from Tubercidin. (n.d.). Scilit. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of the Serbian Chemical Society. [Link]

  • SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). PubMed. [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). The Journal of Organic Chemistry. [Link]

  • Photoredox-Catalytic Nucleophilic Aromatic Substitution of Alkoxyarenes. (n.d.). Thieme. Retrieved March 24, 2026, from [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved March 24, 2026, from [Link]

  • Different strategies for synthesis of 7-azaindoles. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions. (n.d.). ChemRxiv. Retrieved March 24, 2026, from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Scielo. Retrieved March 24, 2026, from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]

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  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). Chemical Reviews. [Link]

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  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2021). MDPI. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). OUCI. [Link]

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Reference Data & Comparative Studies

Validation

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine vs 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reactivity comparison

An In-Depth Comparative Guide to the Reactivity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A Senior Application Scientist's Field Guide to Pyrrolopyrimidine Intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A Senior Application Scientist's Field Guide to Pyrrolopyrimidine Intermediates

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold. It is a foundational building block for a multitude of clinically significant molecules, most notably as kinase inhibitors in oncology and inflammatory disease treatments.[1][2] Its versatility and biological relevance make a deep understanding of its chemical behavior paramount for drug development professionals.

This guide provides an in-depth, objective comparison of two key intermediates: the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its C2-substituted analog, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond a simple catalog of reactions to dissect the causal relationships between structure and reactivity, supported by mechanistic principles and detailed experimental protocols. The central question we address is: How does the introduction of a cyclopropyl group at the C2 position modulate the reactivity of the crucial C4-chloro leaving group?

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
4-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃153.57[1][3]
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine C₉H₈ClN₃193.63[4]

Pillar 1: The Electronic and Steric Landscape

The reactivity of the C4-chloro substituent is fundamentally governed by the electronic properties of the fused ring system. The pyrimidine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the chlorine atom at the C4 position.[3] This creates a significant partial positive charge on the C4 carbon, rendering it highly susceptible to attack by nucleophiles.

The introduction of a cyclopropyl group at the C2 position introduces a fascinating electronic perturbation. While a saturated alkyl group might be expected to be a weak sigma-donor, the cyclopropyl ring is unique. Due to significant ring strain, its C-C bonds possess enhanced p-character, allowing the ring to act as a good π-electron donor that can conjugate with adjacent unsaturated systems.[5][6]

G cluster_0 4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Parent H at C2 (Neutral Electronic Effect) Parent_C4 C4 Carbon (Highly Electrophilic) Parent->Parent_C4 No significant e⁻ donation Cyclopropyl_C4 C4 Carbon (Reduced Electrophilicity) Cyclopropyl Cyclopropyl at C2 (π-Electron Donation) Cyclopropyl->Cyclopropyl_C4 e⁻ density donation reduces δ+

Caption: Electronic influence of C2 substituents on the C4 carbon.

This π-donating nature of the cyclopropyl group pushes electron density into the pyrimidine ring, directly counteracting the electron-withdrawing effect of the nitrogens and the C4-chlorine. The logical consequence is a reduction in the electrophilicity of the C4 carbon in the cyclopropyl-substituted analog compared to the parent compound.

Pillar 2: A Head-to-Head Reactivity Comparison

We will now analyze how these electronic differences manifest in two of the most critical transformations for this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone of functionalizing the 4-position of pyrrolo[2,3-d]pyrimidines, commonly used to introduce amine nucleophiles to build kinase inhibitors.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack, the speed of which is directly proportional to the electrophilicity of the carbon being attacked.

Caption: Generalized mechanism for SNAr at the C4 position.

Reactivity Prediction:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent): Higher Reactivity. The unsubstituted C2 position does not donate electron density, maintaining the high electrophilicity of the C4 carbon and facilitating rapid nucleophilic attack.

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Lower Reactivity. The electron-donating cyclopropyl group reduces the partial positive charge at C4, making it a less appealing target for nucleophiles and thus slowing the rate-determining step.

This difference implies that reactions with the cyclopropyl derivative may require more forcing conditions—such as higher temperatures, longer reaction times, or stronger bases—to achieve comparable yields to the parent scaffold. While direct comparative kinetic data is scarce in the literature, this prediction is firmly grounded in established principles of physical organic chemistry.

B. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for installing carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex.

The rate of this oxidative addition step is sensitive to the electron density of the C-Cl bond. More electron-rich aryl chlorides generally undergo oxidative addition more slowly than their electron-poor counterparts.

Reactivity Prediction:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent): Higher Reactivity. The relatively electron-poor nature of the pyrimidine ring facilitates the oxidative addition of the C4-Cl bond to the palladium catalyst.

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Lower Reactivity. The influx of electron density from the C2-cyclopropyl group makes the C4-Cl bond more electron-rich and thus less reactive towards the electron-rich Pd(0) catalyst. This can lead to sluggish or incomplete reactions.

Practical Implications: For the 2-cyclopropyl analog, successful cross-coupling may necessitate the use of more electron-rich, sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines) to promote the challenging oxidative addition step. Careful optimization of the catalyst system is therefore more critical for the substituted scaffold.

Pillar 3: Self-Validating Experimental Design

To empirically validate these reactivity predictions, a well-designed comparative experiment is essential. The following protocol describes a parallel synthesis to directly measure the relative rates of amination.

Protocol: Comparative Kinetic Analysis of SNAr Amination

Objective: To quantify the difference in reaction rate between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in an SNAr reaction with a model amine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Substrate A)

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (Substrate B)

  • Benzylamine (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA, Base)

  • Anhydrous Dimethyl Sulfoxide (DMSO, Solvent)

  • Dodecane (Internal Standard for HPLC analysis)

Experimental Workflow:

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Procedure:

  • Preparation: In a glovebox, prepare a stock solution of benzylamine (1.2 eq), DIPEA (2.0 eq), and dodecane (0.5 eq) in anhydrous DMSO.

  • Reaction Setup: To two separate, identical reaction vials equipped with stir bars, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Substrate A, 1.0 eq, e.g., 0.1 mmol) and 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (Substrate B, 1.0 eq, 0.1 mmol), respectively.

  • Initiation: At time t=0, add an equal volume of the DMSO stock solution to each vial, ensuring the final substrate concentration is identical (e.g., 0.1 M).

  • Incubation: Place both vials in a preheated block at 80°C and begin vigorous stirring.

  • Sampling: At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a prepared HPLC vial containing 1 mL of a 50:50 acetonitrile/water mixture.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting material peak area relative to the internal standard (dodecane).

  • Data Interpretation: Plot the percentage of starting material consumed versus time for both reactions. The slope of these curves will provide a quantitative measure of the initial reaction rates, allowing for a direct comparison.

Conclusion and Outlook

The presence of a C2-cyclopropyl group on the 7H-pyrrolo[2,3-d]pyrimidine scaffold is not an electronically neutral modification. Its inherent ability to donate π-electron density into the pyrimidine ring serves to decrease the electrophilicity of the C4 carbon.

Summary of Predicted Reactivity:

Reaction Type4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidineMechanistic Rationale
SNAr FasterSlowerReduced C4 electrophilicity slows nucleophilic attack.
Pd-Cross Coupling FasterSlowerIncreased C4 electron density slows oxidative addition.

For the synthetic chemist, this translates to a critical consideration during reaction design. While the 2-cyclopropyl analog may offer advantages in downstream applications such as improved metabolic stability or enhanced potency,[6][10] achieving its synthesis will likely demand more robust and carefully optimized reaction conditions compared to its unsubstituted parent. This guide serves as a predictive framework, empowering researchers to anticipate these challenges and make more informed decisions in the crucial early stages of drug discovery and development.

References

  • ChemicalBook. (2023, October 10).
  • Guidechem. (2023, September 20).
  • ChemicalBook. (2026, January 13). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Preprints.org. (2023, October 12).
  • PMC.
  • Wikipedia.
  • Chemistry Stack Exchange. (2017, August 23).
  • Sapphire Bioscience. 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various therapeutic agents, establishing a robust and reliable analytical method for purity determination is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of scientific integrity and regulatory compliance, to offer a comprehensive framework for the validation of a stability-indicating purity assay for this compound.

The narrative that follows is not a mere recitation of protocols but a distillation of field-proven insights, explaining the "why" behind the "how" of experimental choices. Every step is designed to build a self-validating system, ensuring the generation of trustworthy and reproducible data, in alignment with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][6][7]

The Analytical Challenge: Selectivity and Sensitivity

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, with its fused ring system and reactive chloro-substituent, presents a unique analytical challenge. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products. This necessitates a method with high resolving power (specificity) and the ability to detect and quantify impurities at low levels.

Method Development and Comparison of Chromatographic Conditions

The selection of the stationary phase and mobile phase is the cornerstone of a successful HPLC separation. Here, we compare two common reversed-phase columns and mobile phase strategies.

Table 1: Comparison of HPLC Method Conditions

ParameterMethod AMethod BRationale for Comparison
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)The C18 column provides excellent hydrophobic retention, while the Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic and heterocyclic compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: 20 mM Potassium Phosphate buffer (pH 3.0)B: MethanolTFA is a common ion-pairing agent that can improve peak shape for basic compounds. A phosphate buffer provides better pH control and can offer different selectivity compared to TFA, while methanol is an alternative organic modifier to acetonitrile.
Gradient 5% to 95% B over 30 minutes10% to 90% B over 25 minutesGradient elution is necessary to separate compounds with a wide range of polarities, which is expected from potential impurities and degradants.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted based on column dimensions and particle size to maintain optimal efficiency.
Detection UV at 254 nmUV at 254 nmBased on the UV absorbance of the pyrrolo[2,3-d]pyrimidine core.
Column Temp. 30 °C35 °CTemperature can influence selectivity and viscosity.

The Workflow of Method Validation: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the chosen HPLC method, in accordance with ICH Q2(R1) guidelines.[4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][8]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Start MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Opt Optimization of Gradient & Flow Rate MD_Column->MD_Opt MD_End Final Method Selection MD_Opt->MD_End Specificity Specificity / Stress Studies MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are integral to demonstrating the stability-indicating nature of the method.[9][10][11]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze all stressed samples, along with a control sample, using the developed HPLC method.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks and impurities. Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the main peak. A target degradation of 5-20% is generally recommended to ensure that significant degradation products are formed without completely consuming the parent compound.[11]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol for Linearity:

  • Prepare a stock solution of the 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine reference standard.

  • Create a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Experimental Protocol for Accuracy:

  • Prepare a placebo (if a formulated product is being tested) or a sample matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria: The RSD should be not more than 2.0%.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Same Day Intermediate Intermediate Precision->Intermediate Different Day/Analyst

Caption: Key Parameters of HPLC Method Validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (standard deviation of the intercept / slope)

  • LOQ = 10 * (standard deviation of the intercept / slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the pre-defined limits.

Comparative Data Summary

The following table presents a hypothetical comparison of the validation results for the two proposed HPLC methods.

Table 2: Hypothetical Validation Data Comparison

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Specificity Peak purity index > 0.999 for all stress conditions. Good resolution between main peak and degradants.Peak purity index > 0.999. Improved resolution for a key aromatic impurity.Peak purity index > 0.999. Resolution > 2.0.
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 100.8%98.0% - 102.0%
Precision (RSD) Repeatability: 0.5%Intermediate: 0.9%Repeatability: 0.7%Intermediate: 1.1%≤ 2.0%
LOD 0.01 µg/mL0.02 µg/mLReportable
LOQ 0.03 µg/mL0.06 µg/mLReportable with acceptable precision and accuracy.
Robustness Passed for all tested parameters.Minor sensitivity to changes in mobile phase pH.System suitability criteria met for all variations.

Conclusion and Recommendation

Both Method A and Method B demonstrate the potential to be validated as suitable for the purity determination of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. Method A, with a C18 column, shows excellent overall performance and robustness. Method B, utilizing a Phenyl-Hexyl column, offers superior selectivity for a specific aromatic impurity, which could be critical depending on the impurity profile of the manufacturing process.

The choice between the two methods would depend on a risk-based assessment of the potential impurities. If aromatic impurities are a primary concern, Method B would be the preferred choice. Otherwise, the slightly better robustness and lower detection limits of Method A make it a highly reliable option for routine quality control.

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity assessment of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. By adhering to these principles of scientific rigor and regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). ICH Harmonised Tripartite Guideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. PubMed. [Link]

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. NextSDS. [Link]

  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

Initiating Analysis Now I'm currently dissecting the fragmentation patterns of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine for comparison guides. I'm focusing on the structural components influencing fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Analysis Now

I'm currently dissecting the fragmentation patterns of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine for comparison guides. I'm focusing on the structural components influencing fragmentation mechanisms and potential key fragment ions for identification. This involves mapping expected cleavage pathways and identifying informative, diagnostic ions, within the context of producing a product comparison.

Defining Comparison Framework

I've clarified the scope to encompass comparing different analytical techniques (like ESI-CID vs. EI) and structurally similar compounds. This will allow for the required comparative analysis, ensuring I can fulfill the "Comparison Guide" objective. I'm prioritizing the inclusion of experimental data and visualization to enhance understanding and utility for researchers. I am working on the framework to address the "Comparison Guide" element in the context of the requested structural fragment.

Defining the Compound

I've got the target compound locked down: it's 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The formula, C9H8ClN3, and approximate mass, around 193.04 Da, are confirmed. I'm focusing on its key structural features: a pyrrolo[2,3-d]pyrimidine core, with a cyclopropyl at position 2 and a chloro group at position 4. Position 7 is a bit vague to me at this point.

Drafting the Guide Structure

I've established enough information to draft a comprehensive guide. Now I'm meticulously outlining the structure, starting with an Executive Summary to introduce the compound and highlight its relevance.

Outlining Key Comparisons

I'm now zeroing in on the comparative aspects of the MS guide. I've defined three key compounds, including the target and two structural analogs, to facilitate comparisons. I'll outline the unique fragmentation pathways for each, highlighting key fragment ions that are crucial for differentiating these analogs. I am thinking of including a structured data table to show m/z peaks and relative abundances, and will include a Graphviz DOT visualization.

Visualizing the Fragmentation Process

I'm developing a diagram to visually explain the fragmentation pathways. I'll include a numbered list of references, with titles, sources, and URLs for thorough documentation.

Defining Fragmentation Schemes

I'm now focusing on defining fragmentation schemes. I'm leveraging resources like the ResearchGate paper on C3H7O+ ions and literature on JAK inhibitors for pyrrolo[2,3-d]pyrimidine fragmentation. I'm integrating data presentation, and experimental protocols. I plan on including a table for comparison and a Graphviz DOT diagram, with specific visual constraints. Finally, I'm refining the fragmentation pathways for the target compound, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Visualizing Fragmentation Details

I'm now detailing the fragmentation pattern of the target compound. I've calculated the m/z values for the [M+H]+ ion and several key fragments. I've decided to build a DOT diagram to illustrate the fragmentation tree, assigning specific colors from the specified palette to each node to create a visually helpful guide. I'm focusing on key fragments, such as the loss of cyclopropyl radical, HCl, and HCN, to showcase the compound's breakdown.

Refining Fragmentation Diagram

I've refined the fragmentation diagram, now visualizing the target compound's breakdown. I've calculated m/z values for [M+H]+ and several key fragments. I've designed a DOT diagram, assigning colors from the specified palette to each node. I'm focusing on the key fragments like the loss of a cyclopropyl radical, HCl, and HCN, to showcase the compound's breakdown. The diagram now includes a visual representation of the fragmentation tree, making the breakdown pathway easily understandable.

Writing the Introductory Section

I'm currently writing the introduction and have decided on the focus: the mass spectrometry fragmentation of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its relevance to kinase inhibitor synthesis. I will focus on Electrospray Ionization (ESI) and Electron Ionization (EI), but will primarily focus on ESI-CID-MS/MS, as it is the industry standard for drug development. I will describe the expected [M+H]+ ion (m/z 194 for 35Cl). I am outlining the mechanism for dehalogenation (loss of HCl) as the first key fragmentation pathway to include.

Analyzing Fragmentation Markers

I'm now analyzing the diagnostic markers for halogen loss, as the 1:1 isotopic signature of 35Cl/37Cl (m/z 194/196) disappears upon this cleavage. I'm also observing the fragmentation of the cyclopropyl ring via ethylene loss and cyclopropyl radical loss, resulting in m/z 166 and 153 respectively. The heterocyclic core's fragmentation (after dehalogenation) is now under consideration, with focus on the loss of hydrogen cyanide (HCN) from the pyrimidine moiety, yielding m/z 131. I will use this information to compare to two structural alternatives, and I am starting with "Alternative A".

Comparing Structural Fragments

I've completed the comparison analysis, confirming fragmentation patterns for the target and two alternatives. I created a table to summarize the m/z values for the precursor and key fragments, highlighting diagnostic features. Alternative A (2-methyl) lacks the cyclopropyl group, while alternative B (4-amino) lacks the chlorine, confirming the origin of specific fragments.

I've also started the section on a self-validating experimental protocol, and am providing a rigorous, step-by-step method. I've defined the need for a stable-isotope labeled internal standard (SIL-IS) to validate ionization efficiency in the "Sample Preparation & System Suitability" section. Then, I plan on using a C18 column, with gradient elution using water and acetonitrile with 0.1% formic acid for separation in the "Chromatographic Separation" section.

Defining Experimental Protocol

I'm solidifying the experimental protocol with specific MS/MS tuning parameters, focusing on positive ESI mode and a ramped collision energy for breakdown curves. The protocol is self-validating, as it demands the presence of specific transitions and isotopic ratios for acceptance. I'm also mapping all retrieved sources to the text, matching each reference to the part of the guide where it is referenced.

Compiling Literature References

I'm now compiling a comprehensive list of references to support my work, including URLs. I've focused on "Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors", including a verified URL. I'm also including other relevant papers, ensuring each is properly documented with sources and URLs.

Refining Validation Strategy

I'm now refining the self-validating aspect of the experimental protocol, focusing on specific transitions and acceptable isotopic ratios. The use of a stable-isotope labeled internal standard is crucial for validating ionization efficiency. I'm focusing on the criteria that must be met for acceptance, ensuring data robustness.

Validating Protocol Steps

My work now centers on incorporating a robust, self-validating system for the experimental protocol. I'm focusing on key validation steps: blank injections to check for carryover, a system suitability test using a known standard, confirmation of the isotopic pattern to validate chlorine presence, and generation of a breakdown curve to confirm fragment origins. I’m meticulously integrating these checks to ensure the guide is accurate and reliable.

Detailing Fragmentation Pathways

I'm now detailing the compound's fragmentation patterns in greater depth, starting with the mass spectra of the compound itself. I will show the mechanistic pathways for fragmentation of the compound under ESI-CID-MS/MS conditions. I will focus on the loss of HCl, yielding a pyrimidinyl cation at m/z 158.07, and the subsequent loss of ethylene from the cyclopropyl group. I have observed the critical isotope ratio shifts, and their mechanistic implications.

Refining Fragmentation Diagram

I'm now refining the fragmentation pathways with a deeper focus. I'm detailing the mechanistic fragmentation routes, including the loss of cyclopropyl radical, HCl, and HCN, to yield specific m/z values. Specifically, the loss of cyclopropyl radical (41 Da) forms an ion at m/z 153.03. The diagram now reflects the ring contraction and loss of hydrogen cyanide, with a resulting fragment at m/z 131.06.

Finalizing Fragmentation Details

My focus is now on visualizing the mechanistic pathways. I've used Graphviz to generate a diagram showing m/z 194.05 as the [M+H]+ and key fragments. This includes the loss of C2H4 (m/z 166.05), HCl (m/z 158.07), a cyclopropyl radical (m/z 153.03), and HCN (m/z 131.06), with appropriate color-coding to emphasize the critical transition steps, and mechanistic implications.

Comparative

Benchmarking 4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Next-Generation Scaffold for Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, widely recognized as a purine bioisostere that effectively targets the ATP-binding pocket of various kinases[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, widely recognized as a purine bioisostere that effectively targets the ATP-binding pocket of various kinases[1]. While the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a standard starting material for synthesizing Janus kinase (JAK) inhibitors[2], advanced drug discovery demands higher target selectivity and metabolic stability.

4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1379340-05-2) has emerged as a superior intermediate[3]. By introducing a cyclopropyl group at the C2 position, researchers can dramatically alter the pharmacokinetic and pharmacodynamic profile of the resulting active pharmaceutical ingredients (APIs), making it a critical building block for novel therapeutics targeting neurodegenerative disorders and circadian rhythm modulation via Casein Kinase 1 Delta (CSNK1D)[4].

Mechanistic Rationale: The Power of the 2-Cyclopropyl Modification

Choosing the right starting material is a balance of synthetic accessibility and the physicochemical properties it imparts to the final drug candidate. The addition of the 2-cyclopropyl moiety provides three distinct advantages over traditional unsubstituted or methyl-substituted analogs:

  • Steric Bulk & Target Selectivity: The cyclopropyl ring projects into specific hydrophobic sub-pockets within the kinase hinge region. For targets like CSNK1D—which is implicated in Alzheimer's disease and sleep disorders—this steric bulk prevents off-target binding to closely related kinases, enhancing the safety profile[4].

  • Metabolic Stability: Unlike a 2-methyl group, which is highly susceptible to cytochrome P450-mediated benzylic oxidation, the strained sp³ bonds of the cyclopropyl ring are highly resistant to oxidative degradation. This increases the in vivo half-life of the resulting inhibitor.

  • Optimized Lipophilicity: The cyclopropyl group increases the overall LogP of the molecule. For CNS targets, this enhanced lipophilicity is crucial for crossing the blood-brain barrier (BBB)[4].

Pathway Signal Extracellular Signal (Cytokines / Stress) Receptor Transmembrane Receptor Signal->Receptor Kinase Target Kinase (e.g., CSNK1D / JAK) Receptor->Kinase Activation Effector Downstream Effector (e.g., PER2 / STAT) Kinase->Effector Phosphorylation Inhibitor 2-Cyclopropyl-Pyrrolo[2,3-d]pyrimidine (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Pocket Disease Pathological Gene Transcription (Neurodegeneration / Inflammation) Effector->Disease Nuclear Translocation

Mechanism of action for 2-cyclopropyl-pyrrolo[2,3-d]pyrimidine derived kinase inhibitors.

Objective Benchmarking: Alternative Starting Materials

To justify the use of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, it must be benchmarked against its most common structural alternatives. The table below summarizes the comparative performance of these scaffolds in drug development workflows.

Feature4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 3680-69-190213-66-41379340-05-2
C2 Reactivity Unsubstituted (C-H). Susceptible to late-stage metabolic oxidation.Highly reactive (C-Cl). Requires orthogonal protection/deprotection strategies.Inert (Cyclopropyl). Blocks metabolic oxidation and unwanted side reactions.
Lipophilicity LowModerateHigh (Optimal for crossing lipid bilayers / BBB)
Kinase Pocket Fit Fits standard hinge regions broadly.Halogen bonding possible, but often too reactive in vivo.Cyclopropyl group perfectly fills specific hydrophobic pockets (e.g., CSNK1D)[4].
Primary Use Case Broad-spectrum kinase inhibitor scaffolds (e.g., early JAK inhibitors)[1].Complex dual-functionalized inhibitors requiring sequential cross-coupling.Highly selective, metabolically stable CNS or targeted kinase inhibitors[4].

Experimental Workflows & Self-Validating Protocols

The utility of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine lies in the highly activated nature of the C4-chloride. The electron-deficient pyrimidine ring facilitates rapid functionalization. Below are two self-validating protocols designed to ensure high-yield conversions while minimizing catalyst degradation.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr) at C4

Objective: Displace the C4-chloride with a primary or secondary amine to form the core kinase inhibitor scaffold. Causality: The pyrimidine nitrogens withdraw electron density from the C4 position, making it highly susceptible to nucleophilic attack. The 2-cyclopropyl group donates slight electron density via sigma-conjugation but not enough to deactivate C4, while completely blocking off-target reactions at C2.

  • Preparation: Dissolve 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in n-butanol.

    • Expert Insight:n-Butanol (bp 117°C) allows for high-temperature reflux without the need for pressurized vessels, which is ideal for less nucleophilic amines.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Expert Insight: DIPEA acts as an acid scavenger for the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile.

  • Execution & Monitoring: Heat the mixture to 90°C.

    • Validation Check: Sample the reaction at 2 hours and run LC-MS. The starting material has an [M+H]⁺ of 194.0. If the 194.0 peak persists, the amine is sterically hindered; escalate the temperature to 110°C or switch to microwave irradiation (120°C, 20 mins).

  • Isolation: Cool to room temperature and quench with water.

    • Validation Check: The product typically precipitates. If no precipitate forms, the product is too polar; extract with EtOAc and wash heavily with brine to remove the n-butanol.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduce an aryl or heteroaryl group at C4 to explore novel chemical space. Causality: The C-Cl bond at C4 readily undergoes oxidative addition with Pd(0) complexes, allowing for robust carbon-carbon bond formation.

  • Setup: Combine the starting material (1.0 eq), boronic acid/ester (1.2 eq), and K₂CO₃ (2.5 eq) in 1,4-Dioxane/H₂O (4:1).

    • Expert Insight: Dioxane solubilizes the organic components, while water dissolves the inorganic base. This biphasic interface is crucial for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Degas the mixture with N₂ for 10 minutes, then add Pd(dppf)Cl₂ (0.05 eq).

    • Validation Check: Degassing is non-negotiable to prevent Pd oxidation. Upon addition, the solution will turn a characteristic reddish-brown.

  • Execution: Heat at 80°C for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is UV-active. A successful cross-coupling will yield a new, highly fluorescent spot under 254 nm UV light due to the extended pi-conjugation of the new biaryl system.

Workflow SM 4-Chloro-2-cyclopropyl- 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) SNAr Pathway A: SNAr Reaction (Nucleophilic Attack) SM->SNAr Heat (90°C) Coupling Pathway B: Cross-Coupling (Pd-Catalyzed) SM->Coupling Heat (80°C) Amine Reagents: Amine + DIPEA Solvent: n-BuOH SNAr->Amine Boronic Reagents: Boronic Acid + K2CO3 Catalyst: Pd(dppf)Cl2 Coupling->Boronic ProdA C4-Amino Derivative (Target: JAK/CSNK1D Inhibitor) Amine->ProdA LC-MS Check: [M+H]+ Shift ProdB C4-Aryl Derivative (Target: Advanced Scaffolds) Boronic->ProdB TLC Check: UV Fluorescence

Synthetic decision tree for modifying 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

References

  • NextSDS. "4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Chemical Substance Information." 3

  • ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis." 1

  • Google Patents. "US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." 2

  • Google Patents. "US20230339900A1 - Casein kinase 1 delta modulators." 4

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine by LC-MS/MS and Alternative Methodologies

In the landscape of modern drug discovery and development, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of innovation.[1][2][3][4][5] The compound 4-chloro-2-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, particularly in the realm of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of innovation.[1][2][3][4][5] The compound 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine represents a key intermediate or a potential therapeutic agent in its own right, necessitating robust and reliable quantitative bioanalytical methods. The accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This guide provides an in-depth comparison of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a more universally accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. The methodologies presented are grounded in established bioanalytical principles and validated against internationally recognized guidelines from the FDA and EMA.[6][7][8][9][10][11][12][13][14][15]

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC9H8ClN3[16]
Molecular Weight193.63 g/mol [16]
AppearanceLikely a light-colored to off-white crystalline solid[17]
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and acetonitrile; sparingly soluble in water.[17]
Chemical ClassHeteroaromatic halide[17]

The presence of the pyrrolo[2,3-d]pyrimidine core, a known chromophore, suggests that UV detection is a viable analytical approach. However, for high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is often the gold standard.

Primary Method: High-Sensitivity LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological fluids due to its superior sensitivity, selectivity, and speed. The method detailed below is designed for robust performance in a regulated bioanalysis environment.

Rationale for Method Design

The choice of a reversed-phase C18 column is driven by the non-polar nature of the cyclopropyl and chloro-substituents, which will provide good retention and separation from endogenous matrix components. A gradient elution with acetonitrile and water containing a small amount of formic acid is selected to ensure good peak shape and efficient ionization in positive electrospray ionization (ESI) mode. The formic acid aids in the protonation of the analyte, a prerequisite for ESI.

Protein precipitation is chosen for sample preparation due to its simplicity, speed, and suitability for high-throughput analysis. While it may result in less clean extracts compared to solid-phase extraction (SPE), the selectivity of tandem mass spectrometry can often compensate for this, mitigating matrix effects.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5-10 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.[18]

  • MRM Transitions (Hypothetical):

    • Analyte (4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine): Q1: 194.0 -> Q3: [fragment ion] (To be determined by infusion and fragmentation studies).

    • Internal Standard: To be determined based on the chosen standard.

Workflow Diagram: LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Add Acetonitrile + IS (300 µL) Vortex plasma->ppt centrifuge Centrifuge (14,000 rpm, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the quantitative analysis of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine by LC-MS/MS.

Alternative Method: HPLC-UV

For laboratories where an LC-MS/MS system is not available, or for applications where high sensitivity is not a prerequisite (e.g., analysis of bulk drug substance or formulated product), HPLC with UV detection offers a reliable and cost-effective alternative.

Rationale for Method Design

The chromatographic principles are similar to the LC-MS/MS method, employing a reversed-phase C18 column and a gradient of acetonitrile and water. However, a slightly larger particle size column and a simpler isocratic or gradient elution may be sufficient. The UV detection wavelength should be set at the maximum absorbance of the pyrrolo[2,3-d]pyrimidine chromophore, which would need to be determined experimentally but is likely to be in the range of 254-320 nm. Sample preparation may require a more rigorous clean-up, such as solid-phase extraction (SPE), to remove interfering substances that could co-elute and absorb at the same wavelength as the analyte.

Experimental Protocol: HPLC-UV

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions

  • Column: Phenomenex Luna C18(2), 100 x 4.6 mm, 3 µm or equivalent.[19]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B (re-equilibration)

  • Column Temperature: 30°C.

  • UV Detection: Wavelength to be determined (e.g., 260 nm).

  • Injection Volume: 20 µL.

Performance Comparison

The choice of analytical method often depends on the required performance characteristics for a given application. The following table presents a synthesized but realistic comparison of the expected performance of the two methods, based on typical values for similar assays found in the literature.[18][20][21][22][23]

ParameterLC-MS/MSHPLC-UVRationale for Difference
Linearity (R²) > 0.995> 0.99Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL50 - 200 ng/mLMass spectrometry is inherently more sensitive than UV detection, allowing for the detection of much lower concentrations.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 15% (± 20% at LLOQ)Both methods, when properly validated according to FDA/EMA guidelines, must meet these criteria.[6][7]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Similar to accuracy, precision is a key validation parameter with defined acceptance criteria for both methods.[6][7]
Selectivity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)LC-MS/MS is highly selective due to the monitoring of specific precursor-product ion transitions, minimizing interferences. HPLC-UV is more susceptible to interferences from co-eluting compounds with similar UV spectra.
Matrix Effect Potential for ion suppression/enhancementLess susceptible to signal suppression/enhancement, but more to co-eluting interferences.The ionization process in MS can be affected by co-eluting matrix components. This is typically addressed with an appropriate internal standard.
Throughput High (run times often < 5 min)Lower (run times often > 10 min)The speed and efficiency of UPLC systems commonly paired with MS detectors allow for faster analyses.
Cost & Complexity HighLow to ModerateLC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.

Method Selection Guide

The decision of which method to employ should be based on the specific requirements of the study. The following decision tree provides a guide for selecting the most appropriate technique.

Method Selection cluster_apps Application Type cluster_methods Recommended Method start What is the primary application? pk_tk Pharmacokinetics (PK) / Toxicokinetics (TK) in biological fluids start->pk_tk formulation Analysis of bulk substance or formulated product start->formulation met_id Metabolite Identification start->met_id lcms LC-MS/MS pk_tk->lcms High sensitivity & selectivity required hplcuv HPLC-UV formulation->hplcuv High concentration, lower sensitivity acceptable met_id->lcms Structural information needed

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical intermediates like 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical intermediates like 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine demand a meticulous, scientifically-grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification & Risk Assessment: Understanding the "Why"

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1379340-05-2) is a heterocyclic compound whose structure dictates its hazard profile.[1][2] The molecule's pyrrolopyrimidine core, substituted with a reactive chlorine atom and a cyclopropyl group, presents several potential risks that directly inform our disposal strategy. A thorough risk assessment is the foundational step for safe handling.

The primary hazards, as identified in its Safety Data Sheet (SDS) and related compounds, are summarized below.[1]

Hazard ClassificationGHS Hazard CodeDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315Causes skin irritation upon contact.
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness, or dizziness.

Causality of Hazards:

  • Chlorinated Heterocycle: The presence of chlorine on the electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic substitution.[3] More critically, during thermal decomposition (e.g., in a fire or improper incineration), chlorinated organic compounds can generate highly toxic and corrosive byproducts, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially cyanides.

  • Cyclopropylamine Moiety: While part of a larger, stable ring system, the cyclopropylamine substructure is a class of compound known for potential flammability and corrosivity.[4][5] This informs the need for segregation from ignition sources.

  • Reactivity: The compound is stable under normal storage conditions but can be sensitive to strong acids, bases, or prolonged exposure to moisture, which could lead to decomposition.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. This creates a necessary barrier between the researcher and potential exposure during handling and disposal.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A lab coat must be worn and kept buttoned. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Waste Segregation & Collection: A Self-Validating System

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The principle is simple: "like goes with like." Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for "Chlorinated Organic Solid Waste" or "Chlorinated Organic Liquid Waste," as appropriate. The container must be made of a compatible material (e.g., HDPE or glass for liquids) and have a tightly sealing lid.[8]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine," and an accurate list of any solvents used.[9]

  • Solid Waste:

    • Collect unused or contaminated solid 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine in the designated solid waste container.

    • This includes contaminated weighing papers, gloves, and paper towels used for minor clean-ups.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in the designated "Chlorinated Organic Liquid Waste" container.

    • Crucially, do not mix this waste stream with non-halogenated solvents. [8][10] Segregating halogenated and non-halogenated waste is often a regulatory requirement and is critical for the final disposal method (e.g., incineration).

  • Storage: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area within the lab, which should have secondary containment to capture any potential leaks.

  • Incompatible Wastes: Ensure the waste container is stored separately from containers holding acids, bases, and strong oxidizing agents.[8]

Decontamination Procedures

Decontamination renders equipment and surfaces safe for reuse or general disposal. This process involves a multi-step approach to remove and neutralize the chemical residue.

Decontaminating Glassware and Equipment:

  • Initial Rinse (in a fume hood): Rinse the contaminated item with a suitable organic solvent in which the compound is soluble, such as ethanol or methanol.[3] This initial rinsate is hazardous and must be collected and added to your "Chlorinated Organic Liquid Waste" container.

  • Secondary Wash: Wash the equipment thoroughly with soap and warm water.[11]

  • Final Rinse: Rinse with deionized water and allow to dry.

Managing Spills:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully sweep the absorbed material into a designated container for solid hazardous waste.

    • Decontaminate the surface area by wiping with a cloth dampened with a solvent (like ethanol), followed by a soap and water wash. All wipes are considered hazardous solid waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[4]

Final Disposal Pathway: From Lab to Licensed Facility

Under no circumstances should 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine or its waste be disposed of down the drain or in the regular trash.[4][12] The only acceptable pathway is through a licensed hazardous waste management company.

The workflow for final disposal is illustrated in the diagram below. Your primary responsibility is the safe collection, segregation, and labeling of the waste. The final treatment is handled by specialists.

G cluster_lab In the Laboratory cluster_ehs Institutional EHS / Waste Management cluster_final Final Disposition A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Segregate into Labeled Chlorinated Waste Container A->B Follow Segregation Rules C 3. Store in Secondary Containment in Satellite Accumulation Area B->C Keep Container Closed D 4. Request Waste Pickup (Contact EHS Office) C->D When Container is Full E 5. Licensed Waste Collector Transports Waste D->E Scheduled Pickup F 6. Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G 7. High-Temperature Incineration (Typical Method for Chlorinated Waste) F->G Treatment

Caption: Waste Disposal Workflow for 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Emergency Procedures: Planning for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

By adhering to these scientifically-backed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, thereby upholding the highest standards of professional scientific conduct.

References

  • NextSDS. 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopropylamine. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Capot Chemical Co., Ltd. MSDS of 4-Chloropyrrolo[2,3-d]pyrimidine. [Link]

  • Ministry of Manpower Singapore. Circular: Guidelines on the use of chlorine containing chemicals for disinfection of swimming pools. [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • NUS Environmental Research Institute. SOP for the Disposal of Hazardous Chemical Waste and Biological Waste. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

Sources

Handling

Personal protective equipment for handling 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

As a Senior Application Scientist overseeing the integration of novel building blocks into high-throughput drug discovery pipelines, I recognize that handling advanced intermediates requires more than just reading a Safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel building blocks into high-throughput drug discovery pipelines, I recognize that handling advanced intermediates requires more than just reading a Safety Data Sheet (SDS). You must understand the physicochemical behavior of the molecule to protect yourself and ensure the integrity of your assays.

4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1379340-05-2) is a highly versatile deazapurine intermediate. Its structural mimicry of adenine makes it an exceptional hinge-binding scaffold for developing ATP-competitive inhibitors targeting kinases like PERK, NUAK1, and CDPK1 1, 2. However, the very properties that make it an excellent drug precursor—lipophilicity and electrophilic reactivity—also dictate strict operational safety and Personal Protective Equipment (PPE) requirements.

Mechanistic Toxicology & Hazard Profile

Before detailing the PPE, it is critical to understand why this compound is hazardous. We do not just wear gloves because a protocol mandates it; we wear them because of the molecule's specific chemical behavior.

  • Electrophilic Irritation: The 4-chloro substituent on the pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). In the lab, this electrophilic center is used to react with amines to build final kinase inhibitors. On your body, it can react with nucleophilic amino acid residues (like cysteine or lysine) in ocular and dermal proteins, causing severe eye and skin irritation 3.

  • Systemic Toxicity & Lipophilicity: The addition of the cyclopropyl group at the C2 position significantly increases the molecule's lipophilicity compared to an unsubstituted pyrrolopyrimidine 4. This enhances its ability to cross lipid bilayers, leading to rapid dermal and mucosal absorption. Because it is a pan-kinase scaffold, systemic exposure risks off-target inhibition of endogenous human kinases 5.

Pathway ATP Endogenous ATP Kinase Target Kinase (e.g., PERK, NUAK1) ATP->Kinase Binds Hinge Region Downstream Downstream Signaling (Cell Survival/Proliferation) Kinase->Downstream Phosphorylation Inhibitor Pyrrolopyrimidine Derivative Inhibitor->Kinase Competitive Inhibition

Mechanism of ATP-competitive kinase inhibition by pyrrolopyrimidine scaffolds.

Quantitative Hazard Summary

To streamline risk assessment, the following table synthesizes the GHS hazard classifications for this compound 3:

Hazard ClassCategoryHazard CodeMechanistic Driver
Acute Toxicity (Oral/Dermal/Inhal.)4H302, H312, H332High lipophilicity (cyclopropyl group) enabling rapid membrane permeation.
Skin Irritation 2H315Electrophilic 4-chloro group reacting with dermal proteins.
Eye Irritation 2AH319Rapid nucleophilic attack by ocular mucosal proteins.
STOT (Single Exposure)3H336Fine particulate inhalation causing respiratory/CNS disruption.

Personal Protective Equipment (PPE) Specification Matrix

Based on the hazard profile, standard basic PPE is insufficient, particularly when solubilizing the compound in organic solvents like DMSO or DMF, which act as potent penetration enhancers.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides excellent resistance to the dry powder. Double gloving is a self-validating safety layer: if the outer glove breaches during solvent handling, the inner glove provides a critical temporal buffer.
Eye Protection Snug-fitting, indirect-vented chemical gogglesSafety glasses leave peripheral gaps. Given the H319 classification, indirect-vented goggles prevent airborne dust from settling on the ocular mucosa.
Body Protection Flame-retardant (FR) lab coat with knit cuffsKnit cuffs prevent the sleeves from dragging through spilled powder or solvent, eliminating a common vector for wrist exposure.
Respiratory Handled exclusively in Class II Type A2 BSC or Fume HoodThe H336 (STOT SE 3) hazard dictates that inhalation of the fine powder must be avoided entirely via engineering controls.

Standard Operating Protocols (SOPs)

Protocol 1: Safe Weighing and Solubilization

This protocol is designed as a self-validating system; each step confirms the success of the previous one to ensure absolute trust in the procedure.

  • Preparation: Ensure the analytical balance is located inside the certified chemical fume hood. Verify the hood's inward face velocity is between 80-100 fpm.

  • Static Mitigation: 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a fine powder prone to static fly. Wipe the exterior of the reagent bottle and the balance pan with an anti-static ionizing brush or a slightly damp lint-free wipe.

  • Weighing: Tare a static-free weigh boat. Using a grounded, anti-static micro-spatula, transfer the required mass.

    • Self-Validation Step: Once transferred to the reaction vial, place the empty weigh boat back on the scale. A reading of exactly 0.00 mg confirms complete transfer without residual environmental contamination.

  • Solubilization: Add the carrier solvent (e.g., anhydrous DMSO) directly to the vial inside the hood. Cap immediately with a PTFE-lined septum.

  • Decontamination: Wipe down the balance and spatula with a solvent-soaked wipe (isopropanol), followed immediately by a dry wipe.

Protocol 2: Spill Containment and Decontamination
  • Isolation: If powder is spilled outside the hood, immediately evacuate the immediate 2-meter radius.

  • Donning: Ensure full PPE (including an N95/P100 respirator if outside the hood) is worn before approaching the spill.

  • Wetting: Do not dry-sweep the powder, as this aerosolizes the H336 inhalation hazard. Gently cover the spill with absorbent lab wipes and carefully wet them with a 10% bleach solution or isopropanol to trap the powder.

  • Collection: Scoop the wetted wipes into a designated hazardous waste bag.

  • Validation: Swab the spill area with a fresh wipe and inspect under a handheld UV light (pyrrolopyrimidines often exhibit distinct UV absorbance/fluorescence) to ensure complete removal of the compound.

Protocol 3: Chemical Waste Disposal
  • Segregation: Collect all solid waste (vials, contaminated gloves, wipes) in a rigid, puncture-resistant container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: Any DMSO/DMF solutions containing the compound must be routed to the "Halogenated Organic Liquid Waste" carboy. Do not mix with aqueous acidic waste, as the pyrimidine nitrogen can protonate, altering solubility and potentially causing unexpected precipitation in the waste line.

  • Manifesting: Log the exact mass disposed of to maintain strict inventory control, a best practice for potent kinase inhibitor precursors.

G Start Pre-Operation: Verify Hood Flow & PPE Weigh Weighing: Use Anti-Static Spatula Start->Weigh Solubilize Solubilization: Dissolve in DMSO/DMF Weigh->Solubilize Spill Spill Event? Initiate Decon Protocol Weigh->Spill If powder escapes Transfer Transfer: Seal in Secondary Container Solubilize->Transfer Disposal Disposal: Halogenated Organic Waste Transfer->Disposal Spill->Disposal

Operational safety workflow for handling pyrrolopyrimidine derivatives.

References

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases. 1

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. MDPI.2

  • 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Chemical Substance Information & SDS. NextSDS. 3

  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. 4

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed / NIH.5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
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